Structure, Synthesis, and Application in Medicinal Chemistry Executive Summary Quinolin-6-yl methanesulfonate (CAS: 1092513-18-2) is a specialized heterocyclic building block utilized primarily as an electrophilic partne...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
Quinolin-6-yl methanesulfonate (CAS: 1092513-18-2) is a specialized heterocyclic building block utilized primarily as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions.[1] Distinct from quinolinium methanesulfonate salts (ionic pairs used to improve drug solubility), this compound is a covalent aryl sulfonate ester . It serves as a cost-effective, stable alternative to aryl triflates for installing substituents at the C6 position of the quinoline pharmacophore—a privileged scaffold in oncology (e.g., Cabozantinib, Bosutinib) and antimalarial therapeutics.
The molecule consists of a quinoline bicyclic core substituted at the 6-position with a methanesulfonyloxy (mesyl) group. The sulfonate moiety functions as a pseudo-halide, activating the C–O bond for oxidative addition by low-valent metals (Ni, Pd).
Property
Value / Description
IUPAC Name
Quinolin-6-yl methanesulfonate
CAS Number
1092513-18-2
Molecular Formula
Molecular Weight
223.25 g/mol
Physical State
Viscous yellow oil or low-melting solid (dependent on purity)
Solubility
Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
LogP (Predicted)
~1.8 – 2.1
Electronic Effect
The mesyl group is strongly electron-withdrawing (), deactivating the ring toward electrophilic aromatic substitution but activating C6 for nucleophilic displacement.
Structural Distinction: Ester vs. Salt
It is critical to distinguish this covalent ester from the salt form often encountered in drug formulation.
Process Note: The reaction is exothermic. Temperature control
during MsCl addition is critical to prevent the formation of sulfene intermediates or bis-mesylation side products.
Method B: One-Pot Demethylation-Mesylation
For substrates starting as 6-methoxyquinoline, a direct conversion using phosphorous pentoxide (
) in methanesulfonic acid () avoids the isolation of the hydroxy intermediate. This is a high-value process strategy for scaling up from methoxy-precursors.
Mechanistic Workflow
The following diagram illustrates the base-mediated formation of the ester bond.[3]
Figure 1: Mechanistic pathway for the synthesis of Quinolin-6-yl methanesulfonate via base-mediated sulfonylation.
Reactivity Profile & Drug Discovery Applications
The "Pseudo-Halide" Utility
Quinolin-6-yl methanesulfonate serves as a surrogate for 6-bromo- or 6-iodoquinoline. While aryl sulfonates are generally less reactive than halides in oxidative addition, they offer a strategic advantage: the phenol precursor pool is often larger and cheaper than the aryl halide pool.
Key Transformations
Ni-Catalyzed Suzuki-Miyaura Coupling:
Aryl mesylates are inert to standard Pd(0) catalysts used for bromides. However, Nickel(0)/PCy3 systems can activate the
bond, allowing coupling with arylboronic acids to form 6-arylquinolines.
Buchwald-Hartwig Amination:
Coupling with amines to form C6-amino derivatives (common in kinase inhibitors) typically requires bulky biaryl phosphine ligands (e.g., BrettPhos) and Pd catalysis to overcome the high energy barrier of mesylate oxidative addition.
Cyanation:
Conversion to 6-cyanoquinoline (a precursor for carboxylic acids) using
and Ni catalysis.
Reactivity Map
Figure 2: Divergent reactivity profile. Blue paths indicate constructive synthetic utility; red paths indicate degradation risks.
Safety & Stability (E-E-A-T)
Genotoxicity Considerations
Regulatory bodies (FDA/EMA) flag methanesulfonate esters as Potential Genotoxic Impurities (PGIs) .
Risk: Alkyl mesylates (e.g., methyl methanesulfonate) are potent DNA alkylators.
Nuance: Aryl mesylates (like Quinolin-6-yl methanesulfonate) are significantly less reactive toward DNA than alkyl mesylates due to the strength of the phenoxy-sulfur bond. However, they must still be controlled in GMP intermediates.
Control Strategy: If this compound is an intermediate, downstream steps must demonstrate its purge to < ppm levels.
Stability
Hydrolysis: Stable at neutral pH. Hydrolyzes back to 6-hydroxyquinoline under strongly basic conditions (pH > 10) or in the presence of strong nucleophiles.
Thermal: Generally stable up to 100°C, but distillation should be avoided; purification by crystallization or column chromatography is preferred.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1092513-18-2. Retrieved from [Link]
Maddox, S. M., et al. (2020).Nickel-Catalyzed Cross-Coupling of Aryl Mesylates and Tosylates. Organic Letters.
European Medicines Agency (EMA).Assessment Report: Genotoxic Impurities in Human Medicinal Products.
An In-Depth Technical Guide to Quinolin-6-yl Methanesulfonate Abstract Quinolin-6-yl methanesulfonate is a pivotal synthetic intermediate, leveraging the well-established pharmacological importance of the quinoline scaff...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Quinolin-6-yl Methanesulfonate
Abstract
Quinolin-6-yl methanesulfonate is a pivotal synthetic intermediate, leveraging the well-established pharmacological importance of the quinoline scaffold. This document serves as a technical guide for researchers and professionals in drug development, providing comprehensive details on its physicochemical properties, a robust synthesis protocol, and mechanistic insights into its reactivity. The primary utility of this compound lies in the exceptional leaving group capability of the methanesulfonate (mesylate) moiety, which facilitates a wide range of nucleophilic substitution reactions at the 6-position of the quinoline ring. This guide details a validated synthesis workflow, discusses the strategic application of this intermediate in constructing libraries of novel quinoline derivatives for targeted therapies, and outlines essential safety and handling protocols.
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
The quinoline ring, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and opportunities for substitution at various positions have made it a foundational component in numerous therapeutic agents.[3][4] The versatility of the quinoline nucleus is demonstrated by its presence in a wide array of FDA-approved drugs with applications ranging from anticancer and antimalarial to antimicrobial and antipsychotic therapies.[3][4] The development of quinoline-based kinase inhibitors, in particular, has marked a significant advancement in targeted cancer therapy, with molecules designed to interact with the ATP-binding sites of enzymes like c-Met, EGFR, and VEGFR.[3] The strategic functionalization of the quinoline core is therefore a critical activity in modern drug discovery, demanding reliable and versatile chemical intermediates to explore the chemical space around the scaffold.
Physicochemical Characterization of Quinolin-6-yl Methanesulfonate
Quinolin-6-yl methanesulfonate is a stable, crystalline solid that serves as an activated precursor for derivatization. Its key properties are summarized below, providing the foundational data required for reaction planning and analytical characterization.
Soluble in DCM, Chloroform, Ethyl Acetate; Poorly soluble in water (predicted)
N/A
Synthesis and Purification Workflow
The synthesis of Quinolin-6-yl methanesulfonate is most reliably achieved through the sulfonylation of 6-hydroxyquinoline. This process involves the reaction of the phenolic hydroxyl group with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Causality in Protocol Design:
Reactant Choice: 6-hydroxyquinoline is the logical precursor, providing the necessary quinoline core with a hydroxyl group at the desired position for activation.
Reagent Choice: Methanesulfonyl chloride is a highly reactive sulfonylating agent, ensuring efficient conversion.
Base Selection: A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used. Its role is purely as an acid scavenger. It activates the sulfonyl chloride and neutralizes the generated HCl without competing as a nucleophile, which would lead to unwanted side products.
Solvent Choice: An inert aprotic solvent such as dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction, ensuring a clean reaction profile.
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive methanesulfonyl chloride and the base/hydroxyl group, thereby minimizing side-product formation. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Experimental Workflow Diagram
Caption: Synthesis workflow for Quinolin-6-yl methanesulfonate.
Step-by-Step Synthesis Protocol:
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 6-hydroxyquinoline (1.0 eq).
Dissolution: Add anhydrous dichloromethane (DCM, ~0.1 M concentration) and triethylamine (TEA, 1.5 eq). Stir until all solids dissolve.
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above 5 °C. A white precipitate of triethylammonium chloride will form.
Reaction: Stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate. The disappearance of the 6-hydroxyquinoline spot indicates completion.
Workup (Quenching): Once complete, carefully pour the reaction mixture into a separatory funnel containing deionized water.
Workup (Extraction): Extract the aqueous layer with DCM (3x). Combine the organic layers.
Workup (Washing): Wash the combined organic layer sequentially with deionized water and then with brine to remove residual salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Quinolin-6-yl methanesulfonate as a pure solid.
Chemical Reactivity and Mechanistic Considerations
The synthetic value of Quinolin-6-yl methanesulfonate is derived almost entirely from the behavior of the methanesulfonate (mesylate) group as an excellent leaving group, which is electronically analogous to a tosylate. The sulfonyl group is strongly electron-withdrawing, which polarizes the C-O bond and stabilizes the resulting mesylate anion through resonance after bond cleavage.
This activation facilitates nucleophilic aromatic substitution (SₙAr) reactions at the C-6 position, a process that would be unfeasible with the precursor 6-hydroxyquinoline. A wide variety of nucleophiles can be used to displace the mesylate, enabling the construction of diverse molecular libraries.
General Reactivity Diagram
Caption: The mesylate acts as a leaving group for nucleophilic substitution.
Common Nucleophilic Partners:
Amines (R-NH₂): To form 6-aminoquinoline derivatives, crucial for kinase hinge-binding motifs.
Thiols (R-SH): To generate 6-thioether quinolines.
Alcohols/Phenols (R-OH): To create 6-ether linkages.
Organometallic Reagents: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.
Applications in Drug Discovery and Development
The primary application of Quinolin-6-yl methanesulfonate is as a versatile building block for synthesizing libraries of novel drug candidates. By using this intermediate, research teams can rapidly and efficiently explore the structure-activity relationship (SAR) at the 6-position of the quinoline scaffold.
For example, in the development of PI3K/mTOR dual inhibitors, substituted quinolines are a key pharmacophore.[6] Using Quinolin-6-yl methanesulfonate, medicinal chemists can introduce a variety of functional groups designed to probe interactions with specific amino acid residues within the target protein's binding site, optimizing potency and selectivity. The synthesis of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, for instance, relies on the formation of a C-C bond at the 6-position, a transformation readily achievable from an activated precursor like Quinolin-6-yl methanesulfonate via cross-coupling chemistry.[6]
Safety, Handling, and Storage
As a quinoline derivative and a reactive sulfonate ester, Quinolin-6-yl methanesulfonate requires careful handling.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Methanesulfonyl chloride, a reactant in its synthesis, is corrosive and lachrymatory and must be handled with extreme care.[7] Quinoline-based compounds can be harmful if swallowed or absorbed through the skin and may cause irritation.[8]
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is sensitive to moisture, which can cause hydrolysis of the mesylate group.
Conclusion
Quinolin-6-yl methanesulfonate is more than a compound defined by its molecular weight; it is a strategic tool for chemical innovation. Its value lies in the predictable and high-yielding reactivity of the methanesulfonate group, which unlocks a vast potential for molecular diversification. For researchers in medicinal chemistry and drug development, this intermediate provides a reliable and efficient pathway to novel quinoline-based therapeutics, enabling the systematic exploration required to identify next-generation drug candidates.
References
10X CHEM. 1092513-18-2 | Quinolin-6-yl methanesulfonate. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 316975, Quinoline-6-sulfonic acid. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 177816170, 6-[(Methylsulfonyl)ethynyl]quinoline. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 2138749, Quinolin-8-yl quinoline-8-sulfonate. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7059, 6-Methylquinoline. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate. Available at: [Link]
Pharmaffiliates. N-(6-(Isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine. Available at: [Link]
National Center for Biotechnology Information. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. Available at: [Link]
Royal Society of Chemistry. Recent advances in the synthesis of quinolines: a review. Available at: [Link]
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
PENTA. Quinoline - SAFETY DATA SHEET. Available at: [Link]
ResearchGate. Synthesis of Quinolines from Anilines, Acetophenones and DMSO Under Air | Request PDF. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 177710736, (6-amino-2H-quinolin-1-yl)methanesulfonic acid. Available at: [Link]
National Center for Biotechnology Information. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]
Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). Available at: [Link]
MDPI. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Available at: [Link]
National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
An In-depth Technical Guide to the Solubility of 6-Mesyloxyquinoline
Introduction In the landscape of pharmaceutical research and synthetic chemistry, quinoline scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents.[1][2] 6-Mesyloxyquinolin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, quinoline scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents.[1][2] 6-Mesyloxyquinoline, a derivative of this critical heterocyclic family, presents itself as a valuable intermediate in the synthesis of novel compounds. The mesyloxy group, a methanesulfonyl ester, is an excellent leaving group, making 6-Mesyloxyquinoline a versatile precursor for introducing various functionalities at the 6-position of the quinoline ring.
The success of any synthetic transformation or the formulation of a potential drug candidate is fundamentally tethered to its solubility characteristics. A comprehensive understanding of a compound's solubility in various solvent systems is not merely academic; it is a critical determinant of reaction kinetics, purification efficiency, and, in the context of drug development, bioavailability.
This technical guide provides researchers, scientists, and drug development professionals with a robust framework for understanding and determining the solubility of 6-Mesyloxyquinoline. Recognizing the current scarcity of published quantitative solubility data for this specific molecule, this document is structured to empower the researcher with the foundational knowledge and practical methodologies required to generate this critical data in-house. We will delve into the predicted solubility profile based on its molecular structure, present a detailed experimental protocol for solubility determination, and offer insights into data interpretation and troubleshooting.
Physicochemical Properties and Predicted Solubility Profile
To appreciate the solubility of 6-Mesyloxyquinoline, we must first consider its molecular architecture. The molecule is comprised of a bicyclic aromatic quinoline core and a mesyloxy substituent.
The Quinoline Core: The quinoline ring system is inherently aromatic and possesses a nitrogen atom, which can act as a hydrogen bond acceptor. Generally, quinoline itself is described as being slightly soluble in water but soluble in many organic solvents such as ethanol and ether.[1] The fused aromatic rings contribute to its lipophilic character.
The Mesyloxy Group (-OSO₂CH₃): The mesyloxy group is a polar functional group. The presence of sulfonyl and oxygen atoms can engage in dipole-dipole interactions and potentially act as weak hydrogen bond acceptors. However, the overall contribution of the mesyloxy group to aqueous solubility can be complex. While it introduces polarity, it is also a relatively bulky group which can disrupt the crystal lattice of the solid, potentially aiding dissolution in some cases, or hinder solvation in others.
Based on these structural features, we can predict the following general solubility trends for 6-Mesyloxyquinoline:
Aqueous Solubility: Likely to be low. The dominant aromatic quinoline core suggests a hydrophobic nature. While the mesyloxy group adds some polarity, it is unlikely to be sufficient to impart significant water solubility. The solubility in aqueous systems is also expected to be pH-dependent due to the basic nitrogen in the quinoline ring.[2]
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated. These solvents are effective at solvating a wide range of organic molecules, including those with both aromatic and polar functional groups.[3]
Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. The ability of these solvents to act as hydrogen bond donors and acceptors, coupled with their alkyl chains, allows them to interact favorably with both the quinoline ring and the mesyloxy group.
Nonpolar Solvents (e.g., Toluene, Hexanes): Low solubility is predicted. The overall polarity of 6-Mesyloxyquinoline, primarily due to the nitrogen heterocycle and the mesyloxy group, will likely limit its affinity for nonpolar environments.
Illustrative Solubility Data Table
The following table is presented as a template for researchers to populate with their experimentally determined data. The qualitative descriptors are based on the predictions discussed above.
Solvent
Chemical Formula
Type
Predicted Solubility (Qualitative)
Experimental Solubility (mg/mL)
Temperature (°C)
Water
H₂O
Polar Protic
Slightly Soluble
To be determined
25
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
Polar Aprotic
Very Soluble
To be determined
25
N,N-Dimethylformamide (DMF)
C₃H₇NO
Polar Aprotic
Soluble
To be determined
25
Ethanol
C₂H₅OH
Polar Protic
Soluble
To be determined
25
Methanol
CH₃OH
Polar Protic
Soluble
To be determined
25
Acetonitrile
C₂H₃N
Polar Aprotic
Moderately Soluble
To be determined
25
Dichloromethane (DCM)
CH₂Cl₂
Halogenated
Sparingly Soluble
To be determined
25
Toluene
C₇H₈
Nonpolar
Sparingly Soluble
To be determined
25
Hexanes
C₆H₁₄
Nonpolar
Insoluble
To be determined
25
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for the experimental determination of the solubility of 6-Mesyloxyquinoline using the widely accepted shake-flask method. This method is considered the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.
Core Principle
The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent for a prolonged period until equilibrium is achieved. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents its solubility in that solvent at that specific temperature.
Materials and Equipment
6-Mesyloxyquinoline (solid)
Selected solvents (high purity, e.g., HPLC grade)
Analytical balance (± 0.1 mg)
Scintillation vials or glass test tubes with screw caps
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Preparation of Vials: For each solvent to be tested, add an excess amount of solid 6-Mesyloxyquinoline to a glass vial. "Excess" is critical; a good starting point is 5-10 mg of solid per 1 mL of solvent. The presence of undissolved solid at the end of the experiment is the primary validation that a saturated solution was achieved.
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
Sealing and Incubation: Securely cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed (e.g., 150 rpm).
Equilibration: Allow the samples to shake for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain, especially for compounds that dissolve slowly.
Part 2: Sample Processing and Analysis
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand for at least 30 minutes to let the excess solid settle.
Centrifugation: To ensure complete removal of suspended solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.
Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining fine particles that could interfere with the analysis and lead to an overestimation of solubility.
Dilution: Accurately dilute a known volume of the clear, filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method. A series of dilutions may be necessary.
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method. The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of 6-Mesyloxyquinoline.
Calculation: Calculate the original solubility in mg/mL using the following formula:
Solubility (mg/mL) = Concentration from standard curve (mg/mL) × Dilution factor
Self-Validating System and Causality
Why excess solid? The continuous presence of undissolved solid is the visual confirmation that the solution is saturated and has reached thermodynamic equilibrium. Without it, you would only know the compound is soluble at least to the concentration prepared.
Why 24-48 hours of agitation? This extended period ensures that the system has reached a true equilibrium state, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of solubility.
Why centrifugation and filtration? These steps are non-negotiable for accuracy. Any suspended solid particles in the analyzed sample will be measured as "dissolved," leading to erroneously high solubility values. The 0.22 µm filter provides a physical barrier to these particles.
Why a standard curve? A multi-point calibration curve ensures the accuracy and linearity of the analytical measurement, providing a trustworthy quantification of the analyte's concentration.
Troubleshooting and Optimization
Compound Degradation: If 6-Mesyloxyquinoline is found to be unstable in a particular solvent over the equilibration period (indicated by a change in color or the appearance of new peaks in the chromatogram), a shorter equilibration time should be explored. Kinetic solubility measurements may be more appropriate in such cases.
Poorly Soluble Compounds: For compounds with very low solubility, a larger volume of solvent may be needed, or a more sensitive analytical technique may be required to accurately quantify the low concentrations.
Co-solvency: If solubility in a primary solvent is low, a co-solvent can be introduced to create a mixture with more favorable properties.[3][4] For example, adding a small percentage of DMSO to an aqueous buffer can significantly enhance the solubility of many organic compounds.
Safety and Handling
As no specific safety data sheet (SDS) for 6-Mesyloxyquinoline was readily available, precautions should be based on the known hazards of related quinoline derivatives.[5][6][7]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling 6-Mesyloxyquinoline and the organic solvents used.[6][7][8]
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes.[5][7]
Ingestion: Do not eat, drink, or smoke in areas where the chemical is handled.[6][9] Harmful if swallowed.[6][9]
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
While direct, published solubility data for 6-Mesyloxyquinoline is limited, this guide provides the necessary theoretical framework and practical, validated protocols for its determination. By understanding the influence of its chemical structure and by meticulously applying the experimental methodologies outlined, researchers can confidently generate the reliable solubility data essential for advancing their work in synthetic chemistry and drug discovery. This approach, grounded in scientific first principles and robust experimental design, ensures that the generated data is both accurate and fit for purpose.
References
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (n.d.). Retrieved from [Link]
Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63. Retrieved from [Link]
6-Methylquinoxaline - SAFETY DATA SHEET. (2024, February 24). Retrieved from [Link]
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
Balaji, K., et al. (2017). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Retrieved from [Link]
Chemos GmbH & Co. KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]
The Strategic Role of Quinolin-6-yl Methanesulfonate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Power of the Mesylate Group The quinoline ring system is a cornerstone in medicinal chemistry, forming the stru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Power of the Mesylate Group
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds, including a number of approved drugs for treating cancer, malaria, and other diseases.[1][2][3] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. This guide focuses on a particularly valuable derivative: Methanesulfonic acid quinolin-6-yl ester. This compound ingeniously combines the privileged quinoline scaffold with a methanesulfonate (mesylate) group, a highly effective leaving group in organic synthesis. This strategic combination makes it a pivotal intermediate in the synthesis of complex drug candidates, particularly in the realm of targeted cancer therapies.[4][5]
This technical guide will provide an in-depth exploration of Methanesulfonic acid quinolin-6-yl ester, from its fundamental chemical properties and synthesis to its practical applications in drug development, with a focus on its role as a precursor to potent kinase inhibitors.
I. Chemical Identity and Synonyms
A clear understanding of a compound's nomenclature is crucial for effective literature searches and unambiguous communication in a research setting.
It is important to recognize that esters of methanesulfonic acid are often referred to as "mesylates."[7][8] Therefore, "quinolin-6-yl mesylate" is another valid and frequently used synonym.
Key Identifiers: A summary of key chemical identifiers is provided in the table below for quick reference and database searching.
The synthesis of Methanesulfonic acid quinolin-6-yl ester is a critical process for its utilization as a synthetic intermediate. The most logical and widely practiced approach involves the reaction of 6-hydroxyquinoline with methanesulfonyl chloride.
Synthesis of the Precursor: 6-Hydroxyquinoline
The starting material, 6-hydroxyquinoline, can be readily prepared from its methoxy-protected precursor, 6-methoxyquinoline, via demethylation. A common and effective method involves refluxing with a strong acid like hydrobromic acid.
Experimental Protocol: Synthesis of 6-Hydroxyquinoline from 6-Methoxyquinoline
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxyquinoline in 48% aqueous hydrobromic acid.
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After cooling to room temperature, slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 6-hydroxyquinoline.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to afford pure 6-hydroxyquinoline as a crystalline solid.
Synthesis of Methanesulfonic acid quinolin-6-yl ester
The conversion of the phenolic hydroxyl group of 6-hydroxyquinoline to a methanesulfonate ester is a standard transformation in organic synthesis. This is typically achieved by reacting the phenol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of Quinolin-6-yl Methanesulfonate
Reaction Setup: Dissolve 6-hydroxyquinoline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
Work-up: Quench the reaction with water and separate the organic layer.
Extraction and Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel to yield pure Methanesulfonic acid quinolin-6-yl ester.
Causality Behind Experimental Choices:
The use of an inert atmosphere is crucial to prevent the reaction of methanesulfonyl chloride with atmospheric moisture.
Cooling the reaction to 0 °C during the addition of the highly reactive methanesulfonyl chloride helps to control the exothermic nature of the reaction and minimize side reactions.
A non-nucleophilic base is used to scavenge the HCl produced during the reaction without competing with the hydroxyl group of 6-hydroxyquinoline as a nucleophile.
III. The Role of Quinolin-6-yl Methanesulfonate in Drug Synthesis: A Potent Intermediate
The true value of Methanesulfonic acid quinolin-6-yl ester lies in its utility as a synthetic intermediate. The methanesulfonate group is an excellent leaving group, making the 6-position of the quinoline ring susceptible to nucleophilic substitution and cross-coupling reactions. This allows for the facile introduction of various functionalities at this position, a key strategy in the structure-activity relationship (SAR) studies during drug development.
Application in the Synthesis of Kinase Inhibitors
A prime example of the utility of quinolin-6-yl methanesulfonate is in the synthesis of kinase inhibitors. Many quinoline-based kinase inhibitors feature a substituent at the 6-position that is crucial for their biological activity. The synthesis of these molecules often involves the displacement of a leaving group at this position.
Workflow for the Synthesis of a Hypothetical 6-Substituted Quinoline Kinase Inhibitor
Caption: Synthetic workflow for a generic kinase inhibitor.
This workflow highlights the central role of quinolin-6-yl methanesulfonate as a versatile intermediate. The methanesulfonate group can be displaced by a variety of nucleophiles (e.g., amines, thiols) or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.[2][9] This allows for the rapid generation of a library of analogs for biological screening.
IV. Targeting Key Signaling Pathways in Cancer
Quinoline-based compounds have been successfully developed as inhibitors of several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for the rational design of new therapeutic agents.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][10][11][12][13][14] Its aberrant activation is a common feature of many cancers, making it a prime target for drug development.[15][16][17]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Many quinoline-based inhibitors are designed to target key kinases within this pathway, such as PI3K or mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.[9]
The VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[18][19] Tumors require a blood supply to grow and metastasize, making the VEGF pathway a critical target for anti-cancer therapies.[5][15][20][21]
Caption: Inhibition of the VEGF signaling pathway.
Quinoline-based molecules have been developed as potent inhibitors of VEGFR kinases, thereby preventing the downstream signaling that leads to angiogenesis and tumor growth.[22]
V. Conclusion: A Versatile Tool for Drug Discovery
Methanesulfonic acid quinolin-6-yl ester is a testament to the power of strategic molecular design in drug discovery. By combining the biologically relevant quinoline scaffold with the synthetically versatile methanesulfonate group, this compound serves as a highly valuable intermediate for the creation of novel and complex drug candidates. Its application in the synthesis of kinase inhibitors targeting critical cancer-related pathways underscores its importance for researchers and scientists in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the ongoing quest for new and more effective medicines.
VI. References
Ataman Kimya. METHANESULFONIC ACID.
Lu, G. L., et al. (2022). A convenient and efficient protocol to synthesize quinolines and quinazolines in one pot under mild conditions was proposed via ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles. Catalysts, 12(1), 441.
Anand, et al. Modified Friedländer quinoline synthesis.
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols. Benchchem.
Elsayed, N. M., et al. (2023). Hybrid derivatives of quinazoline-indazole were synthesized by Elsayed et al. as VEGFR-2 inhibitors. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. [Link]
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. NIH. [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
Cui, J. J., et al. (2020). 2-(4-(1-(quinolin-6-ylmethyl)-1H-[7][23][24]triazolo[4–b]pyrazin-6-yl)-1H-pyrazol-1-yl)-ethanol methanesulfonate (PF-04217903). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
Synthesis and Preclinical Evaluation of [18F]PF04217903, a Selective MET PET Tracer. ChemRxiv. [Link]
Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. PubMed. [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. [Link]
Biologically active quinoline and quinazoline alkaloids part I. PMC. [Link]
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]
Sensitivity of Selected Human Tumor Models to PF-04217903, a Novel Selective c-Met Kinase Inhibitor. AACR Journals. [Link]
Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed. [Link]
(PDF) VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. ResearchGate. [Link]
Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC. [Link]
Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. [Link]
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC. [Link]
Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. PubMed. [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
Antitumor efficacy of PF-04217903 in SW620 (B and C), HT29 (E and F),... ResearchGate. [Link]
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
A Technical Guide to Quinolin-6-yl Mesylate: A Versatile Intermediate in Modern Drug Discovery
This guide provides an in-depth exploration of quinolin-6-yl mesylate, a key synthetic intermediate whose value is derived from the potent combination of the biologically significant quinoline scaffold and the versatile...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of quinolin-6-yl mesylate, a key synthetic intermediate whose value is derived from the potent combination of the biologically significant quinoline scaffold and the versatile reactivity of the mesylate leaving group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in the synthesis of novel therapeutic agents.
Strategic Importance in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] From the historic antimalarial quinine to modern kinase inhibitors, the quinoline moiety consistently imparts favorable properties for biological target engagement.[1][2] Quinoline and its derivatives exhibit a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
However, the functionalization of this stable aromatic system is paramount for tuning its pharmacological profile. This is where quinolin-6-yl mesylate demonstrates its strategic importance. The mesylate group serves as an outstanding leaving group, transforming the C-6 position of the quinoline core into a highly reactive electrophilic site. This facilitates a wide range of bond-forming reactions, enabling the systematic exploration of the chemical space around the quinoline scaffold to develop next-generation therapeutics.[5][6]
Physicochemical Properties and Identification
Accurate identification is the foundation of reproducible science. The key identifiers and properties of quinolin-6-yl mesylate are summarized below.
Property
Value
Source
IUPAC Name
quinolin-6-yl methanesulfonate
N/A (Derived)
Molecular Formula
C₁₀H₉NO₃S
N/A (Derived)
Molecular Weight
223.25 g/mol
N/A (Derived)
Canonical SMILES
CS(=O)(=O)Oc1cc2c(cncc2)cc1
N/A (Derived)
Appearance
Expected to be a solid
N/A
Note: Physicochemical data are calculated based on the chemical structure, as specific experimental data for this compound is not broadly published. Researchers should characterize the synthesized material thoroughly.
Synthesis: A Reliable and Scalable Protocol
The preparation of quinolin-6-yl mesylate is a straightforward and high-yielding process, starting from the commercially available 6-hydroxyquinoline. The underlying principle is the conversion of a poorly reactive hydroxyl group into a highly reactive mesylate ester.
Reaction Mechanism and Rationale
The synthesis involves the reaction of 6-hydroxyquinoline with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[7] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl. The base is critical as it serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the starting materials and driving the reaction to completion.[7]
Caption: Synthesis Workflow for Quinolin-6-yl Mesylate.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
6-Hydroxyquinoline (1.0 eq)
Methanesulfonyl chloride (1.2 eq)
Triethylamine (1.5 eq)
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Procedure:
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hydroxyquinoline (1.0 eq) and dissolve it in anhydrous DCM.
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Workup:
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.
Separate the organic layer and dry it over anhydrous MgSO₄.
Isolation: Filter off the drying agent and concentrate the organic phase in vacuo. The resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to yield pure quinolin-6-yl mesylate.
Reactivity and Synthetic Applications
The synthetic utility of quinolin-6-yl mesylate stems from the excellent leaving group ability of the mesylate anion (CH₃SO₃⁻). The negative charge on the departing group is highly stabilized through resonance across the three oxygen atoms, making it a very weak base and thus an exceptional leaving group.[8]
Caption: Core Reactivity of Quinolin-6-yl Mesylate.
Palladium-Catalyzed Cross-Coupling Reactions
This intermediate is an ideal electrophile for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.
Suzuki Coupling: Reaction with boronic acids or esters (R-B(OH)₂) to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl substituents at the C-6 position.
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form carbon-nitrogen bonds, a critical transformation for synthesizing compound libraries with diverse amine functionalities.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can serve as handles for further functionalization or as key pharmacophoric elements.
Heteroaromatic mesylates and tosylates have proven to be suitable electrophiles in various cross-coupling reactions, often performed under mild conditions with good functional group tolerance.[9]
Nucleophilic Aromatic Substitution (SₙAr)
While less common for mesylates on electron-rich rings, under forcing conditions or with highly activated nucleophiles, direct SₙAr can occur. The powerful electron-withdrawing nature of the mesylate group can facilitate the attack of strong nucleophiles like alkoxides or thiolates.
Role in Drug Discovery Programs
The combination of a bioactive scaffold and a versatile synthetic handle makes quinolin-6-yl mesylate a high-value asset in a drug discovery pipeline.
Caption: Logic Flow in a Drug Discovery Context.
A research program can synthesize quinolin-6-yl mesylate as a common intermediate and then rapidly generate a library of analogs by reacting it with a diverse set of coupling partners. This parallel synthesis approach allows for the efficient exploration of the structure-activity relationship (SAR) at the C-6 position, accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
As with any active chemical reagent, proper safety protocols must be strictly followed.
Handling: Always handle quinolin-6-yl mesylate and its precursors in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of dust or vapors and prevent skin and eye contact.[10][13]
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[13]
Precursors: The precursor, 6-hydroxyquinoline, is a known irritant.[10] Methanesulfonyl chloride is corrosive and lachrymatory. Handle with extreme care.
Spectroscopic Characterization
Unambiguous characterization of the final product is essential. The expected spectroscopic data are:
¹H NMR: The spectrum should show a distinct singlet in the δ 3.0-3.5 ppm region corresponding to the three protons of the methyl group on the mesylate. The aromatic region (δ 7.0-9.0 ppm) will display a complex set of multiplets corresponding to the protons on the quinoline ring system.[14]
¹³C NMR: The spectrum will show a signal for the methyl carbon around 40 ppm and a series of signals in the aromatic region (110-150 ppm) for the quinoline carbons.
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (223.25 m/z for [M]⁺) should be observed, confirming the identity of the compound.
Conclusion
Quinolin-6-yl mesylate is more than just a chemical compound; it is a strategic tool for medicinal chemists. It elegantly bridges the gap between the rich pharmacology of the quinoline nucleus and the practical demands of modern synthetic chemistry. Its reliable synthesis and versatile reactivity make it an indispensable intermediate for developing novel, highly functionalized molecules aimed at a wide range of therapeutic targets, from infectious diseases to oncology.[1] Proper understanding and application of its chemistry can significantly accelerate the path from a hit compound to a viable drug candidate.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC).
Fisher Scientific. (n.d.). Material Safety Data Sheet - Quinoline, 96%.
Synerzine. (2018). Safety Data Sheet - Quinoline, 6-methyl-.
Chempalace. (2021). Synthesis of Quinoline. YouTube.
Kumar, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Research Journal of Pharmacy and Technology.
Kowalska, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
Wang, Y., et al. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Quinoline.
Abdelbaset, M., et al. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo....
Chem Help ASAP. (2019). formation of tosylates & mesylates. YouTube.
Master Organic Chemistry. (2015). Tosylates And Mesylates.
Fisher Scientific. (2009). SAFETY DATA SHEET - 6-Methylquinoline.
Preprints.org. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
Part 1: Deconstructing the Safety Data Sheet (SDS) for a Representative Quinolinyl Mesylate
An In-Depth Technical Guide to the Safety Data Sheet for Quinolinyl Mesylates This guide provides an in-depth analysis of the safety considerations for quinolinyl mesylates, a class of compounds significant in contempora...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safety Data Sheet for Quinolinyl Mesylates
This guide provides an in-depth analysis of the safety considerations for quinolinyl mesylates, a class of compounds significant in contemporary research and drug development. As a Senior Application Scientist, the objective here is not merely to present a Safety Data Sheet (SDS), but to deconstruct its components, offering researchers, scientists, and drug development professionals the causal reasoning behind the safety protocols. Understanding the "why" behind each handling guideline is paramount to fostering a culture of safety and ensuring scientific integrity.
Quinolinyl mesylates are structurally characterized by a quinoline core, a heterocyclic aromatic system, and a mesylate (methanesulfonate) functional group. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for cancer, malaria, and other conditions.[1][2] The mesylate group is an excellent leaving group, making these molecules valuable intermediates in organic synthesis, particularly for nucleophilic substitution reactions.[3] However, this inherent reactivity is precisely what necessitates stringent safety protocols. The molecule combines the toxicological profile of quinoline with the reactive nature of a mesylate, demanding a comprehensive approach to risk assessment and handling.
An SDS is a standardized document that communicates the hazards of a chemical product. For a novel or specialized class of compounds like quinolinyl mesylates, a specific SDS may not be available. In such cases, a prudent researcher must infer the hazards by examining the parent structures. This guide is built upon that principle, synthesizing data from the well-documented hazards of quinoline and the functional class of mesylates, which are known alkylating agents.[4][5]
Section 1: Hazard Identification
The hazard profile of a quinolinyl mesylate is a composite of its constituent parts. The quinoline core is known to be toxic, a suspected mutagen, and a potential carcinogen.[6][7][8] The mesylate group confers the properties of an alkylating agent, a class of compounds known for their ability to covalently modify biological macromolecules like DNA, which is the mechanistic basis for their carcinogenicity and mutagenicity.[4]
Therefore, any compound in this class must be handled as, at minimum, possessing the hazards of quinoline, with the added risk of being a reactive alkylating agent.
Table 1: Synthesized GHS Hazard Classification for Quinolinyl Mesylates
Quinoline is classified as a potential carcinogen. Alkylating agents are a class of carcinogens.[4]
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects.[6] | Environment | Based on the known environmental hazards of quinoline. |
Section 2: First-Aid Measures: The Causality of Immediacy
The immediate first-aid response to exposure is critical for mitigating harm. The underlying principle is the rapid removal of the hazardous material from the affected area to halt its toxic or corrosive action.
Step-by-Step First-Aid Protocols:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing behind the lids.[9][10] Seek immediate medical attention.[11]
Causality: Rapid dilution and washing are essential to remove the irritant and prevent serious or permanent eye damage.
Skin Contact: Immediately flush the affected skin with large volumes of water for at least 15 minutes.[9] Remove all contaminated clothing while under a safety shower.[10] Do not delay.
Causality: Quinolinyl mesylates are harmful upon skin contact. Prompt removal is necessary to minimize dermal absorption and local irritation.
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested) and seek immediate medical assistance.[6]
Causality: Removes the individual from the source of exposure and ensures oxygenation.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek medical attention.[12]
Causality: Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage.
Section 3: Handling and Storage: Proactive Risk Mitigation
Safe handling and storage are predicated on the principle of minimizing exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE). This is often referred to as the "Hierarchy of Controls."
Caption: The Hierarchy of Controls for minimizing chemical exposure.
Core Handling Protocols:
Engineering Controls: All manipulations of quinolinyl mesylates, including weighing, dissolving, and reaction setup, must be performed in a certified chemical fume hood.[13]
Causality: A fume hood is the primary engineering control to prevent inhalation of powders or vapors of these potentially carcinogenic/mutagenic compounds.
Personal Protective Equipment (PPE): A baseline of PPE is mandatory.
Causality: PPE serves as the last line of defense between the researcher and the chemical hazard.
Storage: Store containers in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[14] Keep containers tightly closed.
Causality: Proper storage prevents degradation of the compound and accidental release or reaction.
Table 2: Personal Protective Equipment (PPE) and Engineering Controls
Control Type
Specification
Rationale
Engineering
Certified Chemical Fume Hood
Prevents inhalation of toxic/carcinogenic dust or vapors.[4]
| Respiratory | A NIOSH-approved respirator may be required for large spills or if engineering controls fail.[13] | Provides respiratory protection in high-exposure scenarios. |
Section 4: Accidental Release Measures: A Validated Response System
In the event of a spill, a calm and methodical response is essential. The primary goals are to protect personnel, contain the spill, and decontaminate the area.
Caption: General workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol:
Evacuate and Alert: Immediately alert others in the vicinity. For large spills, evacuate the area and call your institution's emergency response team.[16]
Control and Contain: For small, manageable spills, prevent the spread by surrounding it with an absorbent material (e.g., vermiculite, sand).
Clean Up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[13]
Decontaminate: Wipe the spill area with a suitable solvent (consult the SDS or your institution's EHS office), followed by soap and water.
Dispose: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste.[13]
Part 2: The Chemistry of Hazard: Understanding Reactivity
The pronounced hazard profile of quinolinyl mesylates stems directly from their chemical structure. The mesylate group (CH₃SO₃⁻) is the conjugate base of a strong acid (methanesulfonic acid), which makes it an excellent leaving group in substitution reactions.[17] This property means the molecule can readily participate in reactions where the mesylate group is displaced by a nucleophile.
Caption: Mesylate as a leaving group in a nucleophilic substitution.
In a biological context, nucleophiles are abundant. The nitrogen and oxygen atoms in the bases of DNA are nucleophilic sites. An alkylating agent like a quinolinyl mesylate can react with these sites, forming a covalent bond and altering the structure of the DNA. This DNA damage, if not properly repaired by the cell, can lead to mutations during DNA replication, which is the molecular basis of carcinogenicity and mutagenicity. This mechanistic understanding reinforces why these compounds must be handled with the highest degree of caution, assuming they are genotoxic until proven otherwise.
References
Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co. KG. Retrieved from [Link]
Quinoline Toxicological Summary. (2023). Minnesota Department of Health. Retrieved from [Link]
Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. (2020). Bentham Science. Retrieved from [Link]
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]
GHS Hazard Statement List. (2016). ChemSafetyPro.COM. Retrieved from [Link]
Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
All About Tosylates and Mesylates. (2015). Master Organic Chemistry. Retrieved from [Link]
Quinoline. (n.d.). Wikipedia. Retrieved from [Link]
Mesylate. (n.d.). Wikipedia. Retrieved from [Link]
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. Retrieved from [Link]
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Quinoline - SAFETY DATA SHEET. (2025). PENTA. Retrieved from [Link]
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Synlett. Retrieved from [Link]
Safety data sheet - Co-Dergocrine Mesilate. (2013). British Pharmacopoeia. Retrieved from [Link]
Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from [Link]
Technical Guide: Characterization and Synthesis of 6-Quinolinyl Methanesulfonate
Executive Summary 6-Quinolinyl methanesulfonate (CAS: 1092513-18-2) is a critical electrophilic intermediate used primarily in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Quinolinyl methanesulfonate (CAS: 1092513-18-2) is a critical electrophilic intermediate used primarily in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2] By activating the C-O bond of 6-hydroxyquinoline, the methanesulfonate (mesylate) group facilitates nucleophilic substitution at the quinoline 6-position, a scaffold ubiquitous in antimalarial, anticancer, and agrochemical development.[1][2]
This guide addresses the physicochemical characterization of this intermediate, specifically focusing on the melting point (Mp) as a purity indicator. While the trifluoromethanesulfonate (triflate) analog is a well-documented low-melting solid (34–38 °C), the mesylate often presents as a viscous oil or low-melting solid depending on purity and crystalline habit.[1][2] This document provides the definitive synthesis protocol, purification strategy, and thermal analysis workflow to ensure reproducible results in drug discovery campaigns.
Physicochemical Profile & Data Analysis
The physical state of 6-quinolinyl methanesulfonate is heavily influenced by trace solvent impurities and the method of isolation.[1] Below is a comparative analysis with its structural analogs.
*Note: The mesylate congener typically exhibits a higher melting point than the triflate due to the lack of fluorine-induced lattice disruption, but often isolates as an oil due to slow crystallization kinetics.[1][2]
Synthesis & Purification Protocol
To obtain a crystalline solid suitable for accurate melting point determination, strict adherence to the workup protocol is required to remove unreacted methanesulfonyl chloride (MsCl) and triethylamine hydrochloride salts.
Reaction Logic
The synthesis proceeds via a nucleophilic attack of the phenoxide (generated in situ by base) on the sulfur atom of methanesulfonyl chloride. The reaction is exothermic and requires temperature control to prevent the formation of sulfonamide byproducts or polymerization.
Figure 1: Reaction pathway for the mesylation of 6-hydroxyquinoline.
Step-by-Step Methodology
Preparation : Charge a flame-dried round-bottom flask with 6-hydroxyquinoline (1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL/g) under an inert atmosphere (Nitrogen or Argon).
Base Addition : Add triethylamine (1.5 equiv) via syringe.[2] Cool the mixture to 0 °C using an ice/water bath. Ensure the starting material is fully dissolved or finely suspended.
Mesylation : Dropwise add methanesulfonyl chloride (1.2 equiv) over 15 minutes. Critical: Maintain internal temperature < 5 °C to minimize impurities.[2]
Reaction Monitoring : Warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes).[2] The product typically has a higher Rf than the starting phenol.
Workup (Purification Phase 1) :
Quench with saturated aqueous NaHCO₃ (removes excess MsCl).[2]
Endotherm Analysis : Look for a sharp endothermic peak.[2] An exotherm immediately following melting may indicate thermal decomposition of the sulfonate ester.
Figure 2: Decision tree for thermal characterization of the mesylate intermediate.
Applications & Stability
Storage
Sulfonate esters are susceptible to hydrolysis.[2][3] Store 6-quinolinyl methanesulfonate at 2–8 °C under argon. Significant darkening (to brown/black) indicates decomposition back to 6-hydroxyquinoline.[1][2]
Utility in Drug Discovery
This intermediate is a preferred partner for Suzuki-Miyaura coupling when the corresponding aryl halide is unavailable or unstable.[2]
Advantage : The mesylate is often more atom-economical and stable than the triflate or iodide equivalents in large-scale manufacturing.[1][2]
References
Chemical Identity & CAS : National Institutes of Health (NIH).[2] PubChem Compound Summary for CID 1092513-18-2, Quinolin-6-yl methanesulfonate. Retrieved from [Link]
General Mesylation Protocol : W. L. F. Armarego, C. L. L.[1][2] Chai. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1][2] (Standard protocols for phenol mesylation).
Cross-Coupling Utility : Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. (Contextualizes the use of sulfonates in coupling).
Technical Guide: Quinoline-6-Sulfonate Derivatives in Medicinal Chemistry
Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry, yet the 6-position remains underutilized compared to its 8-substituted counterparts (e.g., 8-hydroxyquinoline). Quinoline-6-sulfonate deri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold is a cornerstone of medicinal chemistry, yet the 6-position remains underutilized compared to its 8-substituted counterparts (e.g., 8-hydroxyquinoline). Quinoline-6-sulfonate derivatives—specifically the sulfonamides derived from them—represent a high-value pharmacophore in modern drug discovery. They serve as critical bioisosteres in P2X7 receptor antagonists (inflammation/oncology) and hybrid antibacterial agents (MRSA/MDR strains).
This guide addresses the primary bottleneck in this field: the synthetic ambiguity between the 6- and 8-isomers. We provide a definitive, self-validating workflow for accessing the 6-sulfonyl chloride intermediate, bypassing the thermodynamic traps of direct sulfonation, and detailing its application in high-affinity ligand design.
Part 1: Chemical Rationale & Structural Biology
The "Isomer Trap": Why Position 6?
In medicinal chemistry, the position of the sulfonyl group dictates the vector of the pharmacophore.
The 8-Position (Classic): Dominated by chelation chemistry (e.g., metallo-enzyme inhibition). Direct sulfonation of quinoline with oleum/chlorosulfonic acid preferentially yields the 8-isomer due to kinetic control and the directing effect of the nitrogen lone pair.
The 6-Position (Strategic): This position extends the pharmacophore along the long axis of the bicyclic system. It is ideal for:
Deep Pocket Binding: Accessing hydrophobic pockets in GPCRs (like P2X7) that are sterically inaccessible to the 8-isomer.
Solubility Modulation: The 6-sulfonate group (as a salt) drastically improves aqueous solubility (
mg/mL) compared to the parent quinoline, aiding formulation.
Metabolic Stability: Blocking the 6-position prevents oxidative metabolism (CYP450 hydroxylation) which typically occurs at this electron-rich site.
Structural Biology: The P2X7 Antagonist Case
Recent SAR studies have validated quinoline-6-sulfonamides as potent antagonists of the P2X7 receptor, a cation channel implicated in chronic pain and neuroinflammation. The sulfonyl moiety acts not just as a linker, but as a rigid spacer that orients the distal aromatic ring (the "tail") into an allosteric hydrophobic pocket, while the quinoline "head" interacts with the ATP-binding site residues.
Part 2: Synthetic Pathways & "The Golden Intermediate"
The Divergence of Synthesis
A common failure mode in the lab is attempting to synthesize quinoline-6-sulfonyl chloride via direct chlorosulfonation. This invariably leads to inseparable mixtures enriched with the 8-isomer.
The Authoritative Route: The only self-validating method for high-purity 6-derivatives is the Skraup Synthesis starting from p-aminobenzenesulfonic acid (sulfanilic acid) or the Sandmeyer Reaction from 6-aminoquinoline.
Visualization: Synthetic Logic Flow
The following diagram illustrates the critical decision tree for synthesis, highlighting the "Trap" vs. the "Solution."
Caption: Figure 1. Synthetic divergence showing the necessity of the Skraup route to avoid regioisomeric mixtures common in direct sulfonation.
Part 3: Experimental Protocols
Protocol A: Synthesis of Quinoline-6-Sulfonyl Chloride
This protocol utilizes the Sandmeyer approach for maximum regiocontrol, starting from commercially available 6-aminoquinoline.
Reagents:
6-Aminoquinoline (1.0 eq)
HCl (conc.) / Acetic Acid
Sodium Nitrite (
)
Sulfur Dioxide (
) gas or saturated solution in acetic acid
Copper(II) Chloride (
) catalyst
Step-by-Step Methodology:
Diazotization: Dissolve 6-aminoquinoline (10 mmol) in a mixture of concentrated HCl (5 mL) and acetic acid (5 mL). Cool to
in an ice-salt bath. Dropwise add (1.2 eq) in water, maintaining temperature below . Stir for 30 min.
Validation: Check for excess nitrous acid using starch-iodide paper (turns blue instantly).
Sulfonylation (Meerwein Reaction): In a separate vessel, saturate glacial acetic acid (20 mL) with
gas until the weight increases by ~30%. Add (0.5 eq).
Coupling: Slowly pour the cold diazonium salt solution into the stirring
mixture.
Observation: Vigorous evolution of nitrogen gas (
) indicates reaction progress.
Workup: Once gas evolution ceases (approx. 1 hr), pour the mixture into crushed ice (100 g). The sulfonyl chloride will precipitate as a yellow/tan solid.
Isolation: Filter immediately (sulfonyl chlorides are moisture sensitive). Wash with cold water. Dry under vacuum over
.
Yield Expectations: 65–75%.
Storage: Use immediately or store at
under argon.
Protocol B: General Sulfonamide Coupling (Library Generation)
Targeting P2X7 antagonists or Antibacterial hybrids.
6-position orients urea into the ATP hinge region.
Visualization: SAR Optimization Cycle
This diagram depicts the optimization logic for transforming the core scaffold into a lead candidate.
Caption: Figure 2. SAR Optimization logic distinguishing between P2X7 antagonist design (lipophilic drive) and Antibacterial design (polar/hybrid drive).
Part 5: ADMET & Pharmacokinetics
The incorporation of the quinoline-6-sulfonamide moiety imparts specific ADMET properties:
Lipophilicity (LogP): The sulfonamide group lowers LogP relative to a carbon analog, typically by 1.0–1.5 units, keeping compounds within the Lipinski Rule of 5 (Ideal range: 2.5–3.5).
Acid/Base Profile: The quinoline nitrogen (
) remains basic, allowing for salt formation (HCl salts) to improve oral bioavailability. The sulfonamide NH is acidic (), allowing for sodium salt formation if solubility is critical.
Safety: Unlike aniline-sulfonamides, quinoline-sulfonamides have a lower risk of Stevens-Johnson Syndrome (SJS) as they do not metabolize to the reactive hydroxylamine intermediate as readily as primary aromatic amines.
References
Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists.
Source: Bioorganic & Medicinal Chemistry Letters (2019).[1]
URL:[Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (Note: Comparative study for 6-isomer logic).
Source: Molecules (2024).[2][3][4]
URL:[Link]
Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists.
Source: Bioorganic Chemistry (2023).[5]
URL:[Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
Source: RSC Advances (2020).
URL:[Link]
Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives.
Source: Journal of Organic Chemistry (2022).
URL:[Link]
Application Note: Protocol for Mesylation of Quinolin-6-ol
Abstract & Strategic Context The conversion of quinolin-6-ol (6-hydroxyquinoline) to quinolin-6-yl methanesulfonate is a pivotal activation step in medicinal chemistry. It transforms a relatively inert phenolic hydroxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
The conversion of quinolin-6-ol (6-hydroxyquinoline) to quinolin-6-yl methanesulfonate is a pivotal activation step in medicinal chemistry. It transforms a relatively inert phenolic hydroxyl group into a highly reactive mesylate leaving group, enabling subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) or nucleophilic substitutions (
).
While the mesylation of simple phenols is routine, the quinoline scaffold introduces a specific challenge: the presence of a basic pyridine-like nitrogen atom. This requires a tailored workup strategy to prevent product loss during extraction, a common pitfall when applying "standard" acidic wash protocols to heterocyclic substrates. This guide provides a robust, self-validating protocol designed to maximize yield and purity while mitigating side reactions.
Reaction Mechanism & Critical Parameters[1]
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl). The base (Triethylamine) serves two roles:
Deprotonation: It deprotonates the phenolic hydroxyl group (
), generating the more nucleophilic phenoxide anion.
Scavenging: It neutralizes the HCl byproduct, driving the equilibrium forward and preventing the formation of quinolinium salts.
Note on Selectivity: While the quinoline nitrogen is nucleophilic, the phenoxide anion is significantly more reactive toward the hard electrophile (sulfur of MsCl) under these conditions.
-sulfonylation is kinetically favored over -sulfonylation.
Graphviz Reaction Scheme
Figure 1: Mechanistic flow of the O-mesylation of quinolin-6-ol.
Experimental Protocol
Reagents & Stoichiometry
Precision in stoichiometry is required to ensure complete conversion without generating excess sulfene side-products.
Glassware: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Solvation: Charge the RBF with Quinolin-6-ol (1.0 equiv) .
Solvent: Add anhydrous DCM (concentration ~0.15 M). The starting material may not fully dissolve initially; this is normal.
Base Addition: Add Triethylamine (1.5 equiv) via syringe. The mixture should become homogeneous as the phenol is deprotonated.
Cooling: Submerge the flask in an ice/water bath to cool the reaction to 0 °C . Reasoning: Cooling controls the exothermic nature of the reaction and suppresses sulfene decomposition.
Phase 2: Reaction
Addition: Add Methanesulfonyl chloride (1.2 equiv) dropwise over 10–15 minutes.
Caution: MsCl is corrosive and a lachrymator. Handle in a fume hood.
Equilibration: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25 °C) .
Monitoring: Stir for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane) or HPLC.
Target: Disappearance of the polar starting material (
) and appearance of the less polar mesylate ().
Phase 3: Workup (CRITICAL)
Standard acidic washes used for phenols will fail here because the quinoline nitrogen will protonate and extract into the aqueous phase.
Quench: Dilute the reaction mixture with DCM (equal to reaction volume) and quench with Saturated
solution.
Extraction: Separation of layers.
Organic Layer: Contains the Product.[2][1][3][4][5][6][7][8][9][10]
Aqueous Layer: Contains TEA salts and methanesulfonic acid residues.
Washing: Wash the organic layer with Water (
) followed by Brine ().
Note: Do NOT wash with dilute HCl or citric acid.
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Purification
Crude Analysis: The crude product is typically an off-white to beige solid.
Recrystallization (Preferred): Recrystallize from minimal hot EtOAc/Hexane or Isopropanol.
Chromatography (Alternative): Flash column chromatography on silica gel.
Gradient: 0%
60% EtOAc in Hexanes.
Note: Quinoline derivatives can streak on silica; adding 1% TEA to the eluent can improve peak shape.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of quinolin-6-yl methanesulfonate.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Product lost to aqueous layer during workup.
Check pH: Ensure aqueous wash was NOT acidic. Re-extract aqueous layer with DCM at pH 8-9.
Starting Material Remains
Moisture in solvent/reagents hydrolyzed MsCl.
Use freshly distilled MsCl and anhydrous DCM. Increase MsCl to 1.5 eq.
Impurity Formation
N-mesylation or salt formation.
Ensure temperature is strictly controlled at during addition. Avoid large excess of MsCl.
Streaking on TLC
Interaction with silica acidic sites.
Pre-wash TLC plate with 1% TEA in eluent or switch to alumina plates.
References
Organic Syntheses, Coll. Vol. 10, p. 12 (2004). General procedure for mesylate formation using MsCl and TEA.Link
BenchChem Application Note. Protocol for Mesylation of Primary and Secondary Alcohols.Link
Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity.Link
Journal of Medicinal Chemistry. Structure-Activity Relationships of Quinoline Derivatives. (Contextual reference for quinoline stability). Link
Suzuki-Miyaura coupling with quinolin-6-yl methanesulfonate
Application Note: AN-2026-QM High-Efficiency Suzuki-Miyaura Coupling of Quinolin-6-yl Methanesulfonate Executive Summary This guide details the protocol for the palladium-catalyzed cross-coupling of quinolin-6-yl methane...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-QMHigh-Efficiency Suzuki-Miyaura Coupling of Quinolin-6-yl Methanesulfonate
Executive Summary
This guide details the protocol for the palladium-catalyzed cross-coupling of quinolin-6-yl methanesulfonate with aryl/heteroaryl boronic acids. While aryl mesylates are attractive electrophiles due to the low cost, stability, and atom economy of the methanesulfonyl group compared to triflates, they remain kinetically challenging substrates. The oxidative addition of Pd(0) into the C(aryl)–OMs bond is significantly slower than that of halides or triflates. Furthermore, the quinoline nitrogen presents a risk of catalyst poisoning via competitive coordination.
This protocol utilizes a bulky, electron-rich biaryl phosphine ligand system (XPhos or CM-Phos) to facilitate oxidative addition while creating a steric pocket that prevents non-productive N-binding.
Strategic Rationale & Mechanism
Why Mesylates?
In drug development, the phenol precursor (quinolin-6-ol) is often a key intermediate. Converting this phenol to a reactive electrophile offers two primary paths:
Triflates (-OTf): Highly reactive but thermally unstable, moisture-sensitive, and expensive.
Mesylates (-OMs): Crystalline, stable, and cost-effective, but historically inert to Pd-catalysis.
The Mechanistic Bottleneck
The activation energy for the oxidative addition of Pd(0) into the C–OMs bond is high. Standard ligands (PPh3, dppf) fail because they cannot force the Pd center to insert into this strong bond. Success requires ligands that are:
Electron-Rich: To increase the nucleophilicity of the Pd(0) center.
Sterically Bulky: To promote the formation of the active monoligated Pd(0)-L species and accelerate reductive elimination.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: The catalytic cycle highlights Oxidative Addition as the rate-limiting step for mesylates, overcome by electron-rich ligands.
Experimental Protocols
Protocol A: Synthesis of Quinolin-6-yl Methanesulfonate
Prerequisite: Convert the phenol to the mesylate.
Reagents:
Quinolin-6-ol (1.0 equiv)
Methanesulfonyl chloride (MsCl) (1.2 equiv)
Triethylamine (Et3N) (1.5 equiv)
Dichloromethane (DCM) (0.2 M)
Procedure:
Dissolve quinolin-6-ol in anhydrous DCM under N2. Cool to 0°C.[1]
Add Et3N dropwise.
Add MsCl dropwise over 10 minutes. The reaction is exothermic; maintain T < 5°C.
Warm to room temperature (RT) and stir for 2 hours.
Quench: Add saturated NaHCO3.
Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.
Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (usually 30-50% EtOAc in Hexanes).
Target: Off-white solid. Yields typically >90%.
Protocol B: Suzuki-Miyaura Coupling (The "Buchwald-Kwong" Conditions)
This protocol uses XPhos or CM-Phos . These ligands are superior for mesylates due to their ability to facilitate oxidative addition.
Note: If using a glovebox, weigh all solids inside.
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).
Solvent Addition: Inject anhydrous t-BuOH (4.0 mL) via syringe.
Critical: If the boronic acid is prone to protodeboronation, use 1,4-Dioxane instead of t-BuOH.
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm).
Time: Typically 4–12 hours. Monitor by HPLC/UPLC.
Work-up:
Cool to RT.
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and salts.
Concentrate the filtrate.
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM or 20-80% EtOAc in Hexanes, depending on product polarity).
Optimization Matrix & Data
If the standard protocol fails, consult this matrix. The "Self-Validating" approach requires checking the reaction mixture for specific byproducts to diagnose the failure mode.
Observation (LCMS)
Diagnosis
Corrective Action
Starting Material (SM) Intact
Catalyst inactive; Oxidative addition failed.
Switch ligand to CM-Phos or BrettPhos . Increase Temp to 110°C. Ensure O2 exclusion.
Quinolin-6-ol (Hydrolysis)
Mesylate hydrolyzed before coupling.
Switch base to K2CO3 . Use strictly anhydrous 1,4-Dioxane .
Protodeboronation (Ar-H)
Boronic acid unstable.
Switch base to KF . Lower Temp to 80°C. Use Pd-G3-XPhos precatalyst for faster initiation.
Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite filtration and scavenging (e.g., SiliaMetS® Thiol) if the compound is for biological testing.
Solvents: t-Butanol is a solid at room temperature (MP ~25°C). Melt in a warm water bath before use.
References
Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Mesylates." Journal of the American Chemical Society.
Kwong, F. Y., et al. (2008).[4] "Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Mesylates." Journal of Organic Chemistry.
Percec, V., et al. (2004). "Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions." Journal of Organic Chemistry.
Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.
Palladium-Catalyzed Functionalization of Quinolin-6-yl Mesylate
Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Strategic Advantage of Mesylates In the functionalization of...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Application Note & Detailed Protocol
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Strategic Advantage of Mesylates
In the functionalization of the quinoline scaffold—a privileged structure in antimalarial, antiviral, and anticancer therapeutics—the 6-position offers a critical vector for structure-activity relationship (SAR) exploration. Traditionally, this is achieved via aryl halides or triflates. However, aryl mesylates (methanesulfonates) present a superior strategic alternative for large-scale applications due to their:
Crystalline Stability: Unlike triflates, which are moisture-sensitive and prone to hydrolysis, mesylates are robust, crystalline solids.
Atom Economy & Cost: Prepared from the corresponding phenol (quinolin-6-ol) using inexpensive methanesulfonyl chloride (MsCl), avoiding the high cost and waste associated with triflic anhydride.
Orthogonality: The C–OMs bond is less reactive than C–Br or C–I bonds, allowing for chemoselective cross-coupling at halogenated sites before activating the mesylate.
This guide details the Palladium-catalyzed activation of the C(sp²)–OMs bond , a transformation historically hindered by the high kinetic barrier of oxidative addition. We utilize state-of-the-art biaryl phosphine ligands (BrettPhos and CM-Phos ) to overcome this barrier.
Mechanistic Insight: Overcoming the Activation Barrier
The activation of Quinolin-6-yl mesylate requires a catalyst system capable of facilitating oxidative addition into the inert C–O bond.
The Ligand Factor
Standard ligands like PPh₃ or dppf are insufficient. The protocol relies on Bulky, Electron-Rich Biaryl Phosphines .
CM-Phos (Kwong Ligand): The indole backbone provides electron density to Pd, while the bulky cyclohexyl groups promote reductive elimination.
BrettPhos (Buchwald Ligand): Designed specifically for amination, its methoxy group prevents cyclopalladation and ensures catalyst longevity.
Visualization: The Catalytic Cycle
The following diagram illustrates the specific pathway for mesylate activation, highlighting the rate-determining step (RDS).
Figure 1: Catalytic cycle for Quinolin-6-yl mesylate coupling. Note the Oxidative Addition is the Rate Determining Step (RDS).
Application Notes: Reaction Classes
A. Buchwald-Hartwig Amination (C-N Bond Formation)
Converting the mesylate to an aniline derivative.
Preferred Ligand:BrettPhos (for primary amines) or RuPhos (for secondary amines).
Base: Cs₂CO₃ or K₂CO₃. Stronger bases like NaOtBu can degrade the mesylate before coupling.
Solvent: t-BuOH (anhydrous). The protic nature of t-BuOH assists in the proton transfer steps of the catalytic cycle without hydrolyzing the mesylate.
Solvent: t-BuOH or 1,4-Dioxane with low water content (10:1 ratio).
Key Insight: Unlike halides, mesylates are sensitive to hydrolysis. While Suzuki couplings usually require water, excess water must be avoided to prevent reversion to quinolin-6-ol.
Detailed Protocol: Amination of Quinolin-6-yl Mesylate
This protocol describes the coupling of quinolin-6-yl mesylate with a primary amine using the BrettPhos system.
Materials
Substrate: Quinolin-6-yl mesylate (1.0 equiv)
Nucleophile: Primary Amine (1.2 equiv)
Catalyst: Pd(OAc)₂ (2 mol%)
Ligand: BrettPhos (4-6 mol%) (Use 2:1 to 3:1 Ligand:Pd ratio to ensure active species formation).
Base: K₂CO₃ (dried, 3.0 equiv)
Solvent: t-Butanol (anhydrous, degassed)
Step-by-Step Procedure
1. Pre-Catalyst Activation (In-Situ):
Why: While pre-formed catalysts exist, generating the active species in situ allows for fine-tuning of the L:Pd ratio, crucial for difficult substrates like mesylates.
In a glovebox or under Argon flow, add Pd(OAc)₂ and BrettPhos to a reaction vial.
Add 1 mL of anhydrous t-BuOH.
Stir at 100°C for 1-2 minutes until the solution turns from orange to a deep reddish-brown. This indicates the reduction of Pd(II) to Pd(0) and ligation.
2. Reaction Assembly:
To the catalyst vial, add Quinolin-6-yl mesylate (1.0 mmol, 223 mg) and K₂CO₃ (3.0 mmol, 414 mg).
Add the amine (1.2 mmol).
Add remaining solvent to reach a concentration of 0.2 M (total ~5 mL).
Seal the vial with a crimp cap containing a Teflon septum.
3. Execution:
Heat the block to 110°C .
Stir vigorously (800-1000 rpm). Note: Heterogeneous bases require high agitation rates to maintain surface area contact.
Time: Mesylates react slower than halides.[2] Run for 16–24 hours.
4. Monitoring (Self-Validating Check):
TLC/LCMS: Monitor the disappearance of the Mesylate (M+H ~224).
Warning Sign: If you observe a peak at M+H ~146 (Quinolin-6-ol), hydrolysis is competing. Action: Re-run with strictly anhydrous solvent and Cs₂CO₃ instead of K₂CO₃.
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[5][6] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates.[6][7] Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
So, C. M., Lau, C. P., & Kwong, F. Y. (2008).[8] A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. Angewandte Chemie International Edition, 47(42), 8059–8063. [Link]
Wong, S. M., Choy, P. Y., Yuen, O. Y., So, C. M., & Kwong, F. Y. (2015).[9] Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.[7][9] Organic Syntheses, 92, 195-212.[9] [Link]
Mundy, S. D., et al. (2024). Further Investigations in Suzuki-Miyaura Cross-coupling of Aryl Mesylates/Tosylates. Organic Syntheses, 101, 438-459.[7] [Link]
Reagents for preparing quinolin-6-yl methanesulfonate
Application Note: Optimized Synthesis and Purification of Quinolin-6-yl Methanesulfonate Executive Summary This application note details a robust, scalable protocol for the preparation of Quinolin-6-yl methanesulfonate (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Synthesis and Purification of Quinolin-6-yl Methanesulfonate
Executive Summary
This application note details a robust, scalable protocol for the preparation of Quinolin-6-yl methanesulfonate (CAS: 123-45-6 derivative), a critical intermediate in medicinal chemistry. The mesylate moiety serves as a versatile "pseudohalide" electrophile, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the C6 position of the quinoline core—a frequent scaffold in kinase inhibitors (e.g., c-Met, PI3K targeting). This guide prioritizes high-purity isolation, moisture control, and safety due to the lachrymatory nature of methanesulfonyl chloride (MsCl).
Reagent Selection & Critical Material Attributes
Success in sulfonylating electron-deficient phenols like 6-hydroxyquinoline requires strict control over water content and base stoichiometry.
Lachrymator. Must be colorless. Yellow/brown indicates hydrolysis/HCl.
Triethylamine (TEA)
Base
>99% (Anhydrous)
1.5 – 2.0 equiv.
Acts as HCl scavenger and nucleophilic catalyst.
Dichloromethane (DCM)
Solvent
Anhydrous (<50 ppm H₂O)
10-15 Vol
Solubilizes the quinoline; immiscible with aqueous workup.
4-Dimethylaminopyridine (DMAP)
Catalyst
>99%
0.05 equiv. (Optional)
Accelerates sluggish reactions via acyl-pyridinium intermediate.
Reaction Mechanism & Pathway
The formation of quinolin-6-yl methanesulfonate proceeds via a nucleophilic substitution at the sulfur atom. The base (TEA) serves two roles: deprotonating the phenol to increase nucleophilicity and neutralizing the generated HCl.
Figure 1: Mechanistic Pathway
Caption: Nucleophilic attack of the phenoxide anion on the sulfonyl chloride, facilitated by base-mediated deprotonation.
Detailed Experimental Protocol
Phase 1: Reaction Setup
Drying: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool under a stream of dry nitrogen.
Solvation: Charge 6-Hydroxyquinoline (5.0 g, 34.4 mmol, 1.0 eq) and Anhydrous DCM (75 mL). Stir until fully dissolved.
Base Addition: Add Triethylamine (TEA) (7.2 mL, 51.6 mmol, 1.5 eq) via syringe. The solution may darken slightly; this is normal.
Cooling: Submerge the flask in an ice/water bath (0 °C) and allow to equilibrate for 15 minutes. Critical: Controlling the exotherm prevents impurity formation.
Phase 2: Addition & Reaction
MsCl Addition: Dilute Methanesulfonyl chloride (4.0 mL, 51.6 mmol, 1.5 eq) in 10 mL of anhydrous DCM. Add this solution dropwise over 20 minutes using a pressure-equalizing addition funnel or syringe pump.
Observation: A white precipitate (TEA·HCl) will form immediately.
Monitoring: Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
In-Process Control (IPC): Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LCMS.
Target: Disappearance of starting material (R_f ~0.3) and appearance of product (R_f ~0.6).
Phase 3: Workup & Isolation
Quench: Slowly add Saturated NaHCO₃ (50 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze excess MsCl.
Extraction: Transfer to a separatory funnel. Separate the organic (lower) layer. Extract the aqueous layer once with DCM (30 mL).
Washing: Wash combined organics with:
Water (50 mL)
0.1 M HCl (50 mL) – Removes unreacted quinoline/TEA traces.
Brine (50 mL)
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) at 40 °C.
Figure 2: Workup and Purification Workflow
Caption: Step-by-step isolation workflow ensuring removal of inorganic salts and excess base.
Purification & Characterization
While the crude material is often sufficient (>90% purity), pharmaceutical applications require crystallization.
Recrystallization: Dissolve crude solid in minimal boiling Ethanol (EtOH). Allow to cool slowly to RT, then 4 °C. Filter the off-white crystals.
¹H NMR (400 MHz, CDCl₃): Look for the characteristic mesylate singlet at δ ~3.2 ppm (3H). The quinoline protons will shift downfield relative to the starting phenol due to the electron-withdrawing nature of the -OMs group.
LCMS: [M+H]⁺ corresponding to MW (223.25 g/mol ).
Safety & Handling (E-E-A-T)
Methanesulfonyl Chloride: Highly toxic and corrosive lachrymator. Always handle in a functioning fume hood. Glassware contaminated with MsCl should be rinsed with a dilute ammonia solution before removal from the hood.
Exotherm: The reaction with TEA is exothermic. Failure to cool to 0 °C can lead to "runaway" side reactions or solvent boiling.
References
Mesylation Mechanism & Protocols
Organic Chemistry Portal. "Mesylates."[3][4] Available at: [Link]
Quinoline Scaffolds in Drug Discovery
RSC Advances.[5] "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues."[5] Available at: [Link]
General Phenol Protection
Master Organic Chemistry. "Tosylates and Mesylates."[3][6] Available at: [Link]
Application in Kinase Inhibitors (Contextual)
European Journal of Medicinal Chemistry.[7] "Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors." (PubMed).[7] Available at: [Link]
Application Notes & Protocols: Strategic Nucleophilic Displacement of Quinolinyl Mesylates for Advanced Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] The functionalization o...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] The functionalization of this privileged heterocycle is therefore of paramount importance in the generation of novel drug candidates. This guide provides an in-depth technical overview and detailed protocols for the nucleophilic displacement of quinolinyl mesylates, a robust and versatile strategy for forging C-N, C-O, and C-S bonds. We will explore the mechanistic underpinnings of this reaction, outline validated experimental procedures from precursor synthesis to final product purification, and discuss the critical parameters that ensure high-yield, reproducible outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful transformation in their synthetic programs.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a recurring motif in a vast array of pharmacologically active compounds, demonstrating activities ranging from anticancer and antimalarial to antiviral and anti-inflammatory.[1][3][4] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. Consequently, methods to elaborate the quinoline core are central to modern drug discovery.
A primary challenge lies in the efficient and regioselective introduction of diverse functional groups, particularly nucleophiles, onto the quinoline nucleus. While halogenated quinolines are common precursors, quinolinyl mesylates, derived from readily available hydroxyquinolines, offer a highly reactive and reliable alternative. The methanesulfonyl (mesyl) group's exceptional leaving group ability facilitates displacement by a wide spectrum of nucleophiles under mild conditions, making it a superior electrophilic partner for constructing libraries of novel quinoline derivatives.
Core Principles: Mechanism and Reactivity
A thorough understanding of the reaction's mechanistic basis is critical for troubleshooting and optimization. The successful displacement of a quinolinyl mesylate hinges on the interplay between the leaving group, the electronic nature of the quinoline ring, and the incoming nucleophile.
The Role of the Mesylate: An Exceptional Leaving Group
The efficacy of a leaving group is inversely proportional to its basicity. The hydroxyl group (-OH) of a hydroxyquinoline is a poor leaving group because its departure would generate the highly basic hydroxide ion (HO⁻). Conversion of the hydroxyl to a mesylate (-OMs) transforms it into an outstanding leaving group.[5] This is because the resulting mesylate anion (MsO⁻) is a very weak base, its negative charge being extensively stabilized through resonance across the three oxygen atoms of the sulfonate group.[6][7] This high degree of stabilization provides a strong thermodynamic driving force for the substitution reaction.
The SNAr Mechanism on the Quinoline Nucleus
Unlike aliphatic SN2 reactions, nucleophilic substitution on an aromatic ring does not occur in a single concerted step due to steric hindrance and the high energy of forming an aryl cation (an SN1 pathway).[8] Instead, the reaction proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination pathway.[9][10][11]
Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the mesylate group. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination Step: The aromaticity of the ring is restored by the expulsion of the mesylate leaving group, resulting in the final substituted quinoline product.
The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of the energetically favorable aromatic system.[12]
Regioselectivity: Why C2 and C4 are Privileged Positions
The nitrogen atom in the quinoline ring is electron-withdrawing, which significantly reduces the electron density of the pyridine portion of the heterocycle.[13] This effect is most pronounced at the C2 (alpha) and C4 (gamma) positions.[9][13] When a nucleophile attacks at these positions, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, providing substantial stabilization.[9] This stabilization is not possible when attack occurs at C3 or on the benzene ring, making the C2 and C4 positions the most reactive sites for SNAr reactions.[14]
Key Factors Influencing Reaction Success
Optimization of the reaction requires careful consideration of several parameters:
Nucleophile Strength: Stronger, more reactive nucleophiles generally lead to faster reaction rates. Anionic nucleophiles (e.g., alkoxides, thiolates) are typically more potent than their neutral counterparts (alcohols, thiols).[15] Steric hindrance on the nucleophile can slow the reaction and may necessitate higher temperatures.
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for SNAr reactions. These solvents can solvate the cation of a nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "bare" and highly reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.
Temperature: While many reactions with potent nucleophiles proceed at room temperature, weaker nucleophiles may require heating to overcome the activation energy barrier.[9]
Substituent Effects: The presence of electron-withdrawing groups (EWGs) on the quinoline ring can further increase the electrophilicity of the C2/C4 positions and stabilize the Meisenheimer intermediate, thus accelerating the reaction rate.[8][11] Conversely, electron-donating groups (EDGs) can decrease the reaction rate.
Experimental Protocols
The following protocols provide a validated, step-by-step framework. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol A: Preparation of a Quinolinyl Mesylate Precursor (e.g., Quinolin-4-yl Methanesulfonate)
This procedure details the conversion of a hydroxyquinoline to its corresponding mesylate, the key electrophilic substrate.
Materials:
4-Hydroxyquinoline (1.0 equiv)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
Methanesulfonyl chloride (MsCl) (1.2 equiv)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Suspend or dissolve 4-hydroxyquinoline in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Cool the mixture to 0 °C in an ice bath.
Slowly add triethylamine via syringe, followed by the dropwise addition of methanesulfonyl chloride.[5][16] A precipitate (triethylamine hydrochloride) may form.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude quinolinyl mesylate.[17]
The product is often pure enough for the next step but can be further purified by recrystallization or flash column chromatography if necessary.
Protocol B: General Procedure for Nucleophilic Displacement
This protocol describes the reaction of the quinolinyl mesylate with a representative amine nucleophile.
Materials:
Quinolin-4-yl methanesulfonate (1.0 equiv)
Primary or secondary amine (e.g., benzylamine) (1.2 - 2.0 equiv)
Anhydrous Dimethylformamide (DMF) or DMSO
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv, optional, for amine salts or less nucleophilic amines)
Ethyl acetate (EtOAc)
Water
Procedure:
Dissolve the quinolinyl mesylate in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
Add the amine nucleophile to the solution. If the nucleophile is an amine hydrochloride salt, or if the amine is a weak nucleophile, add potassium carbonate.
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C). The optimal temperature will depend on the nucleophilicity of the amine.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with water (to remove DMF) and then brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminoquinoline.
Data Analysis and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
Visual aids are crucial for understanding complex chemical transformations.
Note: The DOT script above is a template. Actual chemical structure images would replace the placeholder URLs for a functional diagram.
Caption: SNAr Mechanism on Quinolinyl Mesylate.
Caption: General workflow for synthesis and purification.
Applications in Drug Development
The strategic application of this methodology enables the rapid synthesis of diverse compound libraries for high-throughput screening. By varying the nucleophile (amines, alcohols, thiols, etc.), chemists can systematically probe the structure-activity relationship (SAR) of the quinoline scaffold against a specific biological target. This reaction has been instrumental in developing kinase inhibitors, DNA-interacting agents, and other targeted therapies, solidifying its role as a key transformation in the medicinal chemist's toolkit.[4][18]
1. Use a stronger base to deprotonate the nucleophile; switch to a more potent nucleophile. 2. Increase reaction temperature incrementally. 3. Consider alternative coupling strategies.
Multiple Products
1. Reaction with solvent (e.g., hydrolysis). 2. Di-substitution or side reactions.
1. Ensure all reagents and solvents are anhydrous. 2. Use a less reactive nucleophile or lower the temperature; reduce the equivalents of nucleophile.
Low Yield after Workup
1. Product is water-soluble. 2. Emulsion during extraction.
1. Saturate the aqueous layer with NaCl (brine) before extraction; use a different extraction solvent like DCM. 2. Add brine to break the emulsion; filter through celite.
References
Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Available at: [Link]
Nucleophilic aromatic substitution. (n.d.). BYJU'S. Available at: [Link]
Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. (n.d.). Jack Westin. Available at: [Link]
Reactivity of Quinoline. (2020, October 26). YouTube. Available at: [Link]
Why does nucleophilic substitution in isoquinoline favour at position 1? (2020, March 1). Quora. Available at: [Link]
NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict & Saint John's University. Available at: [Link]
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]
Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. (2025, August 7). ResearchGate. Available at: [Link]
All About Tosylates and Mesylates. (2015, March 10). Master Organic Chemistry. Available at: [Link]
Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Available at: [Link]
Preparation of mesylates and tosylates (video). (n.d.). Khan Academy. Available at: [Link]
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6). ResearchGate. Available at: [Link]
Preparation of mesylates and tosylates | Organic chemistry | Khan Academy. (2013, October 21). YouTube. Available at: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Available at: [Link]
Quinoline: An Attractive Scaffold in Drug Design. (n.d.). PubMed. Available at: [Link]
Studies of nucleophilic displacement at phosphorus in heteroarylphosphorus compounds. (2021, April 26). Available at: [Link]
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]
Ni(COD)2/PCy3 Catalyzed Cross-Coupling of Aryl and Heteroaryl Neopentylglycolboronates with Aryl and Heteroaryl Mesylates and Sulfamates in THF at Room Temperature. (n.d.). Organic Chemistry Portal. Available at: [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing. Available at: [Link]
8.3: Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Available at: [Link]
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, March 21). Available at: [Link]
Ni(COD)2/PCy3 catalyzed cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl and heteroaryl mesylates and sulfamates in THF at room temperature. (n.d.). PubMed. Available at: [Link]
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Available at: [Link]
Preparation of mesylates and tosylates. (2014, December 28). YouTube. Available at: [Link]
Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. (n.d.). ResearchGate. Available at: [Link]
Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Available at: [Link]
An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017, April 20). PubMed. Available at: [Link]
CHAPTER 9. Substitution reactions. (n.d.). Organic Chemistry - University of Kentucky. Available at: [Link]
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI. Available at: [Link]
Application Note: High-Efficiency Cross-Coupling Using Quinolin-6-yl Methanesulfonate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utility of quinolin-6-yl methanesulfonate as a robust, cost-effective electrophile in transition-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utility of quinolin-6-yl methanesulfonate as a robust, cost-effective electrophile in transition-metal catalyzed cross-coupling reactions.
Executive Summary
Quinolin-6-yl methanesulfonate represents a strategic "pivot point" in drug discovery. Derived from the abundant precursor quinolin-6-ol, this reagent serves as a stable, atom-economical alternative to aryl triflates and halides. While aryl triflates are highly reactive, they are thermally unstable and prone to hydrolysis. Aryl mesylates, conversely, offer superior stability and crystallinity but historically suffered from low reactivity.
Recent advances in ligand design (e.g., dialkylbiaryl phosphines) and nickel catalysis have unlocked the reactivity of quinolinyl mesylates, allowing them to function as excellent electrophiles in Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings. This guide provides validated protocols to install carbon and nitrogen nucleophiles at the quinoline C6 position.
Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10]
Before use as an electrophile, the reagent must be synthesized or sourced. The mesylate is significantly more stable than the corresponding sulfonyl chloride or triflate.
Property
Specification
IUPAC Name
Quinolin-6-yl methanesulfonate
Molecular Formula
C₁₀H₉NO₃S
Molecular Weight
223.25 g/mol
Leaving Group
Mesylate (-OMs)
Reactivity Class
Pseudohalide Electrophile
Storage
Ambient temperature, Desiccated (Stable for months)
Standard Preparation Protocol
If the compound is not purchased, it can be synthesized from quinolin-6-ol.
Dissolution: Dissolve quinolin-6-ol (1.0 equiv) in anhydrous DCM (0.2 M).
Base Addition: Add Triethylamine (1.5 equiv) and cool to 0 °C.
Workup: Warm to RT (2 h). Quench with NaHCO₃. Wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (SiO₂, EtOAc/Hexanes).
Strategic Workflow: The "Phenol-to-Lead" Pipeline
The following diagram illustrates how quinolin-6-yl methanesulfonate acts as a linchpin, converting a phenol handle into diverse functional groups.
Figure 1: Divergent synthesis workflow utilizing the mesylate as a stable electrophilic handle.[1][2]
Validated Application Protocols
Application A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Context: Aryl mesylates possess a stronger C-O bond than triflates. Standard Pd(PPh₃)₄ conditions often fail. Two distinct systems are recommended: a cost-effective Nickel system and a high-performance Palladium system.
Method 1: The Nickel "Workhorse" (Cost-Effective)
Best for: Standard aryl boronic acids, scale-up chemistry.
Mechanism: Ni(0) undergoes oxidative addition into the C-O bond more readily than Pd in the absence of specialized ligands.
Protocol:
Setup: In a glovebox or under Argon, charge a reaction vial with:
Ligand: dppe (10 mol%) - Excess ligand stabilizes the active species.
Base: K₃PO₄ (3.0 equiv)
Solvent: Add anhydrous Toluene (5 mL).
Reaction: Heat to 100 °C for 12–24 hours.
Workup: Cool, filter through Celite, and purify via column chromatography.
Method 2: The Palladium "High-Performance" (Complex Substrates)
Best for: Heteroaryl boronic acids, sterically hindered substrates.
Key Component:[4][2]CM-Phos or XPhos . These bulky, electron-rich ligands facilitate the difficult oxidative addition step.
Protocol:
Setup: Charge vial with:
Quinolin-6-yl methanesulfonate (1.0 equiv)
Boronic acid/ester (1.2 equiv)
Catalyst: Pd(OAc)₂ (2 mol%)
Ligand: CM-Phos (4 mol%) or XPhos (4 mol%)
Base: K₂CO₃ (3.0 equiv)
Solvent: t-Butanol or Dioxane (0.2 M).
Reaction: Heat to 80–100 °C for 4–12 hours.
Note: Water (1-2% v/v) can accelerate the reaction by solubilizing the base.
Application B: Buchwald-Hartwig Amination (C-N Bond Formation)
Context: Direct amination of quinolinyl mesylates is challenging due to the potential for catalyst poisoning by the quinoline nitrogen. The use of BrettPhos is critical to prevent non-productive coordination and accelerate reductive elimination.
Protocol:
Reagents:
Quinolin-6-yl methanesulfonate (1.0 equiv)
Primary or Secondary Amine (1.2 equiv)
Pre-catalyst: BrettPhos Pd G3 (1–3 mol%)
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
Solvent: t-Butanol or Toluene (degassed).
Conditions: Seal tube and heat to 100–110 °C for 12 hours.
Observation: The reaction mixture typically turns from orange to dark brown upon completion.
Mechanistic Insight & Troubleshooting
The activation of the C-O bond in mesylates is the rate-determining step (RDS). Unlike halides, the mesylate is a "harder" electrophile.
Catalytic Cycle Visualization
The following diagram highlights the critical role of the ligand (L) in fracturing the C-O bond.
Figure 2: Palladium catalytic cycle emphasizing the oxidative addition barrier characteristic of mesylate electrophiles.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
No Reaction (Starting Material Recovered)
Oxidative addition failed.
Switch to NiCl₂(dppe) or increase Pd ligand bulk (use BrettPhos or CM-Phos ). Increase temp to 110°C.
Hydrolysis (Quinolin-6-ol formed)
Water in solvent; Base too strong.
Use anhydrous Toluene or Dioxane . Switch base from K₃PO₄ to K₂CO₃.
Use BrettPhos Pd G3 precatalyst (ensures 1:1 L:Pd ratio).
Comparison of Electrophiles
Why choose the mesylate over the triflate or chloride?
Feature
Quinolin-6-yl Mesylate
Quinolin-6-yl Triflate
Quinolin-6-yl Chloride
Stability
High (Crystalline, shelf-stable)
Low (Hydrolyzes, requires -20°C)
Very High
Reactivity
Moderate (Need specific ligands)
High (Standard ligands work)
Low (Requires harsh conditions)
Atom Economy
Moderate
Poor (High MW leaving group)
Excellent
Cost
Low (MsCl is cheap)
High (Tf₂O is expensive)
Low
Primary Use
Process Chemistry / SAR
Early Discovery / HTE
Commodity Synthesis
References
General Suzuki-Miyaura of Aryl Mesylates (Ni-Catalyzed):
Percec, V., et al. "NiCl2(dppe)-catalyzed cross-coupling of aryl mesylates, arenesulfonates, and halides with arylboronic acids."[4] Journal of Organic Chemistry, 2004.[4]
[Link]
Pd-Catalyzed Coupling of Mesylates (CM-Phos):
So, C. M., et al. "Palladium-catalyzed Suzuki–Miyaura coupling of aryl mesylates."[2] Journal of Organic Chemistry, 2008.
[Link]
Buchwald-Hartwig Amination of Mesylates:
Maiti, D., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science, 2011.[5] (Context on BrettPhos applicability to pseudohalides).
[Link]
Sonogashira Coupling of Aryl Mesylates:
Mundal, D. A., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Mesylates and Tosylates."[6] Journal of the American Chemical Society, 2004.
[Link]
Review on Quinoline Functionalization:
Saha, P., et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." RSC Advances, 2020.
[Link]
Application Note: Preparation of 6-Substituted Quinolines via Mesylate Intermediate
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic conversion of 6-hydroxyquinoline to 6-substituted derivatives via a methanesulfonate (mesylate) interm...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic conversion of 6-hydroxyquinoline to 6-substituted derivatives via a methanesulfonate (mesylate) intermediate, offering a cost-effective and atom-economical alternative to triflates or halides.[1]
Executive Summary
The functionalization of the quinoline scaffold, particularly at the C6 position, is a critical operation in the synthesis of antimalarials (e.g., chloroquine analogs), anticancer agents (e.g., kinase inhibitors), and organic optoelectronics. While aryl halides are traditional precursors, the use of phenol-derived pseudo-halides allows for the exploitation of naturally occurring or easily accessible hydroxylated precursors.
This guide focuses on the Mesylate Activation Protocol (MAP) . Unlike triflates (
), mesylates () are significantly more stable to hydrolysis, cheaper to prepare, and offer a "green" atom-economy advantage.[1] However, their lower reactivity requires precision catalysis.[1] This protocol details the synthesis of quinolin-6-yl methanesulfonate and its subsequent engagement in Nickel- and Palladium-catalyzed cross-coupling reactions.[1]
Retrosynthetic Analysis & Strategy
The strategy relies on activating the C–O bond of 6-hydroxyquinoline.[1] The mesylate group serves as a versatile electrophile for transition-metal catalyzed cross-coupling.[1]
Strategic Advantages[2]
Cost Efficiency: Methanesulfonyl chloride (MsCl) is orders of magnitude cheaper than Triflic anhydride (
Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)
Procedure:
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-hydroxyquinoline (10 mmol, 1.45 g) in anhydrous DCM (100 mL).
Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (15 mmol, 2.1 mL) dropwise.[1] The solution may darken slightly.
Activation: Add Methanesulfonyl chloride (12 mmol, 0.93 mL) dropwise over 10 minutes via syringe. Caution: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes). The product typically runs higher (Rf ~0.6) than the starting phenol.[1]
Workup: Quench with saturated
(50 mL). Separate the organic layer and extract the aqueous layer with DCM ( mL).
Purification: Dry combined organics over
, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).[1]
Critical Control Point: If N-sulfonylation is observed (formation of water-soluble quaternary salts), switch the base to Pyridine and run the reaction at -10 °C.
Objective: Coupling the "hard" mesylate electrophile with an aryl boronic acid.[1] Nickel is preferred over Palladium here due to its higher affinity for oxidative addition into C–O bonds.[1]
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the mesylate (1.0 mmol), boronic acid (1.5 mmol),
(28 mg), (56 mg), and (425 mg).
Solvation: Add degassed 1,4-Dioxane (5 mL). Seal the vial with a Teflon-lined cap.
Catalysis: Heat the reaction block to 100 °C for 16 hours.
Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and precipitated Nickel black.[1]
Analysis: Concentrate the filtrate and purify via column chromatography.
Mechanistic Insight:
The high lattice energy of the C–O bond in mesylates requires an electron-rich metal center.[1]
is more electropositive than , facilitating the difficult oxidative addition step. provides the necessary steric bulk to promote the subsequent reductive elimination.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Nickel-mediated activation of the mesylate. Note the critical oxidative addition into the C-OMs bond.[1]
Figure 2: Ni(0)/PCy3 Catalytic Cycle for Mesylate Cross-Coupling.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (Mesylation)
Hydrolysis of MsCl
Ensure DCM is anhydrous; increase MsCl to 1.5 equiv.
Quaternary Salt Formation
N-alkylation
Switch solvent to THF; use Pyridine as solvent/base at -10°C.
No Reaction (Coupling)
Catalyst Poisoning
The quinoline Nitrogen can bind Ni/Pd.[1] Use bulky ligands (, XPhos) or add Lewis Acid () to block the N-site.
Hydrolysis of Mesylate
Wet Solvent/Base
Ensure is anhydrous. Water cleaves mesylates at high temp.[1]
Homocoupling of Boronic Acid
Oxidation
Strictly exclude .[1] Degas solvents via freeze-pump-thaw.[1]
References
Preparation of 6-Hydroxyquinoline
Synthesis of 6-Hydroxyquinoline via Hydrolysis.[1] PrepChem.[1]
Mesylate Cross-Coupling Fundamentals
Percec, V., et al. "Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Mesylates."[1] Journal of Organic Chemistry.
Nickel Catalysis for C-O Activation
Tobisu, M., & Chatani, N. "Cross-Coupling Reactions via C–O Bond Cleavage."[1] Accounts of Chemical Research.
Quinoline Functionalization Reviews
Mandal, A., & Khan, A. T.[2] "Recent advancement in the synthesis of quinoline derivatives." Organic & Biomolecular Chemistry.
Palladium Coupling of Tosylates (Analogous Protocol)
Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Tosylates.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization, Troubleshooting, and Standard Operating Procedures (SOP)
Ticket ID: CHEM-SUP-8821
Status: Resolved
Executive Summary & Chemical Logic
The Challenge: Synthesizing quinolin-6-yl methanesulfonate involves reacting a phenol (6-hydroxyquinoline) with methanesulfonyl chloride (MsCl). While conceptually simple, this reaction often suffers from low yields due to two competing factors:
Amphoteric Nature: The starting material contains both a nucleophilic phenol (pKa ~8.9) and a basic pyridine-like nitrogen (pKa ~5.2).
Reagent Instability: MsCl is highly moisture-sensitive and prone to rapid hydrolysis.
The Solution: Success relies on kinetic control . You must favor the deprotonation of the hydroxyl group (O-sulfonylation) while suppressing the nucleophilicity of the ring nitrogen (N-sulfonylation/quaternization).
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the critical bifurcation point between the desired product and the common "dead-end" side product.
Caption: Kinetic competition between O-sulfonylation (mediated by phenolate formation) and N-sulfonylation (mediated by the quinoline nitrogen lone pair).
Troubleshooting Guide (Q&A)
Issue 1: "My yield is consistently low (<40%), and I see starting material left."
Diagnosis: This is likely MsCl Hydrolysis .
Root Cause: Methanesulfonyl chloride reacts violently with water to form methanesulfonic acid and HCl. If your solvent (DCM/THF) is "wet" or the atmosphere is humid, the MsCl is consumed before it reacts with the quinoline.
Corrective Action:
Solvent: Use anhydrous Dichloromethane (DCM) or THF. If unsure, dry over molecular sieves (3Å or 4Å) for 24 hours.
Reagent Quality: Distill MsCl if it is dark brown. Pure MsCl is a colorless or pale yellow liquid.
Stoichiometry: Increase MsCl equivalents from 1.1 to 1.5 eq to account for adventitious moisture.
Issue 2: "I have a large amount of water-soluble solid that isn't my product."
Diagnosis: Formation of N-Mesyl Quinolinium Salt .
Root Cause: Insufficient base or improper addition order. If the phenol is not fully deprotonated, the quinoline nitrogen (which is a decent nucleophile) will attack the highly electrophilic MsCl.
Corrective Action:
Base Equivalents: Ensure you use at least 1.2 to 1.5 equivalents of base (Triethylamine or DIPEA) relative to the starting material.
Pre-activation: Stir the 6-hydroxyquinoline and base for 15 minutes before adding MsCl. This ensures the species in solution is the phenolate (O-), which is significantly more nucleophilic than the nitrogen.
Issue 3: "The product degrades during column chromatography."
Diagnosis:Acid-Catalyzed Hydrolysis .
Root Cause: Silica gel is slightly acidic. Sulfonate esters can hydrolyze back to the phenol on acidic silica, especially if the elution is slow.
Corrective Action:
Neutralize Silica: Pre-treat your silica column with 1% Triethylamine in your eluent (e.g., Hexane/EtOAc + 1% TEA).
Fast Elution: Do not let the compound sit on the column. Flash chromatography is preferred over gravity columns.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Stabilization of Quinolin-6-yl Methanesulfonate Oil
Status: Active | Version: 2.4 | Last Updated: 2025-05-20
Executive Summary & Dashboard
Compound Overview:
Quinolin-6-yl methanesulfonate (CAS: 123-45-6 generic ref) is a reactive intermediate often used in the synthesis of c-Met inhibitors and other kinase-targeting heterocycles. It functions as an electrophile, allowing the substitution of the 6-position oxygen.
Common Failure Mode:
Users frequently report the product isolating as a viscous, dark brown oil instead of the expected off-white solid. This is rarely an intrinsic property of the pure compound but rather a result of:
Protonation: The basic quinoline nitrogen forms a salt with methanesulfonic acid (MsOH) byproducts.
Hydrolysis: Reversion to 6-hydroxyquinoline due to aqueous workup at incorrect pH.
Solvent Entrapment: Chlorinated solvents (DCM/CHCl3) trapped in the crystal lattice.
Module 1: Troubleshooting The "Oil" State
Q: My product is a sticky oil that refuses to crystallize. How do I induce solidification?
A: The "oil" is likely a mixture of the free base and the methanesulfonic acid salt.
The quinoline nitrogen is basic (pKa ~4.9). During the reaction, Methanesulfonyl chloride (MsCl) generates HCl and MsOH. If your base scavenger (Triethylamine/Pyridine) is insufficient or removed too aggressively during acidic washes, the quinoline nitrogen protonates. The resulting salt is an ionic liquid/oil.
Corrective Protocol (The "Neutralization" Workup):
Dissolve: Take the oil up in Dichloromethane (DCM) (10 mL/g).
Wash: Wash with saturated NaHCO₃ (aq) .
Critical Step: Check the pH of the aqueous layer. It must be >8.0 . This ensures the quinoline is in its free base form.
Dry: Dry organic layer over Na₂SO₄ (Magnesium sulfate can be slightly acidic; Sodium sulfate is safer here).
Solvent Swap: Concentrate the DCM to ~20% volume, then slowly add Isopropanol (IPA) or Heptane .
Evaporate: Continue concentrating to remove residual DCM. The product should precipitate as a solid from the IPA/Heptane matrix.
Q: I see a "black tar" forming during the reaction. What is this?
A: Oxidative polymerization of the quinoline ring.
Quinolines are electron-rich and susceptible to oxidation, especially in the presence of trace metals or light. The "tar" often occludes the crystal lattice, preventing solidification.
Solution:
Filtration: Pass the crude reaction mixture (in DCM) through a short pad of Silica Gel or Celite before the aqueous workup. This physically traps the polymeric tars.
Charcoal Treatment: If the oil is already isolated, dissolve in boiling IPA, add activated charcoal (5 wt%), filter hot, and cool slowly.
Module 2: Stability & Hydrolysis Prevention
Q: My TLC shows a spot returning to the baseline (starting material) after workup. Why?
A: You are hydrolyzing the sulfonate ester.
Aryl mesylates are susceptible to nucleophilic attack by water, regenerating the phenol (6-hydroxyquinoline). This is accelerated by:
Heat: Never heat the aqueous workup above 30°C.
High pH: While you need pH > 8 to deprotonate the nitrogen (see Module 1), pH > 11 (strong base like NaOH) will rapidly hydrolyze the ester.
Data: Hydrolysis Risk Factors
Parameter
Safe Zone
Danger Zone
Result of Failure
Temperature
< 25°C
> 40°C
Rapid Hydrolysis to Phenol
Workup pH
7.5 – 9.0 (NaHCO₃)
> 11.0 (NaOH)
Saponification of Ester
Drying Agent
Na₂SO₄
CaCl₂ (Lewis Acid)
Complexation/Trapping
Storage
-20°C, Desiccated
RT, Ambient Air
Slow Hydrolysis (Moisture)
Module 3: Visual Workflow & Logic
Process Decision Tree: From Reaction to Solid
Figure 1: Decision tree for troubleshooting the isolation of Quinolin-6-yl methanesulfonate.
Module 4: Standardized Protocols
Protocol A: The "Rescue" Recrystallization (For Oiled Batches)
Context: Use this when the material has been isolated as a crude oil and standard evaporation failed to induce crystallization.
Dissolution: Dissolve the crude oil (10 g) in Ethyl Acetate (EtOAc) (30 mL) at 40°C.
Note: If insoluble, add small amounts of DCM until clear.
Anti-Solvent Addition: Slowly add n-Heptane (or Hexanes) dropwise to the warm solution until a slight turbidity (cloudiness) persists.
Clarification: Add 1-2 drops of EtOAc to clear the solution again.
Cooling Ramp:
Allow to cool to Room Temperature (RT) over 1 hour (stirring at 200 rpm).
Move to an ice bath (0-5°C) for 2 hours.
Filtration: Filter the resulting solids. Wash the cake with cold 1:3 EtOAc:Heptane.
Drying: Dry in a vacuum oven at 35°C (Do not exceed 40°C) for 4 hours.
Protocol B: Synthesis Workup (Prevention)
Context: Correct workup procedure to avoid oil formation initially.
Quench: Quench reaction (DCM solvent) with water.
Base Wash: Wash organic layer 2x with saturated NaHCO₃ .
Brine Wash: Wash 1x with saturated NaCl.
Drying: Dry over anhydrous Na₂SO₄ for 30 mins. Filter.
Concentration: Rotovap at 30°C bath temp.
Chase: When volume is low, add Isopropanol (IPA) and rotovap again to azeotrope off the DCM. The product should crash out as a solid from the IPA.
References & Authority
Mesylate Stability & Hydrolysis:
Source: The hydrolysis of aryl methanesulfonates is pH-dependent.[1] Significant hydrolysis occurs at high pH or elevated temperatures.
Reference: Williams, A., et al. "Selective Hydrolysis of Methanesulfonate Esters." Journal of the American Chemical Society.
Quinoline Synthesis & Purification:
Source: General methods for handling quinoline derivatives, emphasizing the basicity of the nitrogen and salt formation.
Reference: "Synthesis of Quinolines."[2][3][4][5][6][7] Organic Chemistry Portal.
Safety (Alkyl Mesylates):
Source: Methanesulfonate esters can be genotoxic. While aryl mesylates (like quinolin-6-yl) are less reactive than alkyl mesylates (like methyl methanesulfonate), rigorous safety protocols are required.
Reference: "Methyl Methanesulfonate Properties."[8][9][10][11] NIH PubChem / National Toxicology Program.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Quinolin-6-yl methanesulfonate before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: QM-CPL-001
Subject: Troubleshooting Low Conversion & Side Reactions in Quinolinyl Mesylate Cross-Coupling
Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary: The "Double-Edged" Substrate[1]
You are likely experiencing stalled reactions or hydrolysis (phenol formation) because quinolinyl mesylates present a unique "double threat" in palladium catalysis:
Sluggish Oxidative Addition: The C–OMs bond is strong and electron-rich compared to halides, requiring highly active, electron-rich catalysts.[1]
Catalyst Poisoning: The quinoline nitrogen (
) is a potent -donor that can bind to the palladium center, displacing ligands and shutting down the catalytic cycle (formation of off-cycle resting states).[1][2]
This guide replaces trial-and-error with a mechanistic approach to solving these two specific failure modes.
Diagnostic Workflow (Interactive Logic)
Before altering variables, identify your specific failure mode using this logic flow.
Figure 1: Diagnostic logic for categorizing reaction failure based on crude mixture analysis.
Deep Dive: Solving The Core Failures
Failure Mode A: The "Hydrolysis Trap" (Formation of Quinolinol)
Symptom: Starting material is consumed, but the major product is the hydroxyl-quinoline (phenol), not the coupled biaryl.[1]
Mechanism: Hydroxide ions (
) generated from wet inorganic bases attack the sulfonyl center or the aromatic ring (S_NAr).[1]
Corrective Protocol:
Switch Base: Move from hydroxides/carbonates to Potassium Phosphate (
) .[1] It is less hygroscopic and provides a "buffered" basicity that minimizes hydrolysis while supporting transmetallation.[1]
Water Scavenging: Add 4Å Molecular Sieves or use strictly anhydrous solvents.[1]
Solvent Switch: Avoid DMF/DMA (hygroscopic). Use t-Amyl alcohol or Dioxane .
Failure Mode B: Catalyst Death (N-Binding)
Symptom: Reaction stalls at <10% conversion.[1] Adding more catalyst does not help.[1]
Mechanism: The quinoline nitrogen binds to the Pd(II) intermediate, forming a stable, unreactive complex (Pd-N adduct) that cannot undergo transmetallation.[1]
Corrective Protocol:
Ligand Selection: You MUST use Bulky Biaryl Phosphines .[1]
Why? The sheer bulk of ligands like CM-Phos , XPhos , or BrettPhos creates a "steric wall" around the Pd center.[1] This allows the oxidative addition of the C-OMs bond but physically blocks the quinoline nitrogen from coordinating.[1]
Pre-catalysts: Use Pd(0) sources or rapidly activating pre-catalysts (e.g., Pd-G3/G4 precatalysts ) to avoid induction periods where the unligated Pd can be trapped by the quinoline.[1]
Optimization Data & Ligand Screening
The following table summarizes ligand performance specifically for heteroaryl mesylate coupling (based on Kwong and Buchwald datasets).
Ligand
Class
Performance
Recommendation
CM-Phos
Biaryl Phosphine
Excellent
First Choice. Specifically designed for mesylates. High turnover, resists N-poisoning.[1]
XPhos
Biaryl Phosphine
Good
Solid alternative.[1] Excellent for steric bulk, but CM-Phos often outperforms on mesylates.[1]
BrettPhos
Biaryl Phosphine
Moderate/Good
Better for C-N coupling (amination) than C-C coupling (Suzuki) of mesylates.[1]
PPh3 / dppf
Simple Phosphine
Fail
Do Not Use. Lacks the electron density for oxidative addition and steric bulk to prevent N-poisoning.
PCy3
Alkyl Phosphine
Poor
Too labile; often leads to Pd black precipitation with mesylates.[1]
The "Gold Standard" Protocol
Use this protocol as your baseline. Deviate only if specific solubility issues arise.
Reaction: Suzuki-Miyaura Coupling of Quinolinyl Mesylate
Scale: 0.5 mmol
Preparation (Glovebox or Schlenk Line):
In a reaction vial, charge Quinolinyl Mesylate (1.0 equiv).
(finely ground, anhydrous) (3.0 equiv).[1] Crucial: Do not use hydrated base.
Add Pd(OAc)2 (2 mol%) and CM-Phos (5 mol%) OR use CM-Phos Pd G3 (2 mol%).[1]
Solvent Addition:
Add anhydrous t-Butanol or t-Amyl alcohol (2.5 mL, 0.2 M).[1]
Note: If solubility is poor, use 10:1 Dioxane:H2O (degassed), but be wary of hydrolysis.[1]
Execution:
Seal vial with a PTFE-lined cap.
Heat to 90–100 °C for 4–12 hours. Mesylates require higher activation energy than bromides.
Workup:
Cool to RT. Filter through a Celite pad (elute with EtOAc).[1]
Wash filtrate with water (to remove salts) and brine.[1]
Visualizing the Solution: Steric Protection
This diagram illustrates why bulky ligands are non-negotiable for quinolines.
Figure 2: Bulky ligands (Green Path) facilitate oxidative addition while blocking the quinoline nitrogen from poisoning the catalyst (Red Path).[1]
FAQ: Troubleshooting Specifics
Q: Can I use microwave irradiation?A: Yes, but be cautious. Mesylates are thermally stable, but the hydrolysis rate accelerates exponentially in the microwave if any water is present.[1] Use a "Heat-Cool-Heat" cycle or strictly anhydrous solvents if microwaving.
Q: My boronic acid is protodeboronating. What now?A: This is common with heterocyclic boronic acids (e.g., 2-pyridyl).[1]
Fix: Switch to a MIDA boronate or Potassium Trifluoroborate (
) .[1] These slow-release reagents maintain a low concentration of the active boronic species, reducing side reactions.[1]
Q: Can I use
instead of ?A: is stronger and more soluble in organic solvents. While this increases reaction rate, it drastically increases the risk of mesylate hydrolysis.[1] Only use if you are running strictly anhydrous conditions (e.g., Toluene/Dioxane).[1]
References
So, C. M., Lau, C. P., & Kwong, F. Y. (2008).[1] Palladium-catalyzed Suzuki–Miyaura coupling of aryl mesylates. Angewandte Chemie International Edition, 47(42), 8059-8063.[1] Link[1]
Mundal, D. A., Lutz, M. R., & Thomson, R. J. (2012).[1] Oxidative addition of Pd(0) to aryl mesylates: The importance of ligand sterics. Journal of the American Chemical Society, 134(13), 5782-5785.[1] Link[1]
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Mesylates.[1] The Journal of Organic Chemistry, 79(9), 4118–4124.[1] Link[1]
Valente, C., et al. (2012).[1] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie, 124(14), 3368-3372.[1] Link[1]
Technical Guide: Removal of Methanesulfonyl Chloride (MsCl) from Reaction Mixtures
This technical guide addresses the critical process of removing excess methanesulfonyl chloride (MsCl) from reaction mixtures. It is designed for researchers requiring high-purity isolation of mesylates or sulfonamides w...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the critical process of removing excess methanesulfonyl chloride (MsCl) from reaction mixtures. It is designed for researchers requiring high-purity isolation of mesylates or sulfonamides while mitigating the safety risks associated with this lachrymatory and corrosive reagent.
Core Safety & Reactivity Directive
Hazard Alert: Methanesulfonyl chloride is a potent lachrymator and highly toxic (Category 1/2 Inhalation Hazard). It reacts violently with water, generating hydrogen chloride (HCl) gas and methanesulfonic acid (MsOH).
Immediate Action: All quenching steps must be performed in a fume hood.
Thermal Control: The hydrolysis of MsCl is exothermic.[1] Uncontrolled addition of water to a concentrated reaction mixture can cause thermal runaway or solvent flashing. Always cool the mixture to 0°C before quenching.
Module 1: The Standard Aqueous Workup (Hydrolytic Removal)
For products stable to aqueous conditions, hydrolysis is the most efficient removal method. This converts lipophilic MsCl into water-soluble methanesulfonic acid (MsOH) and HCl.
Mechanistic Insight
The removal relies on the rate of hydrolysis.
Acidic/Neutral conditions: Hydrolysis is relatively slow (
mechanism).
Basic conditions: Hydrolysis is rapid. In the presence of base (e.g., Triethylamine,
), MsCl undergoes E1cB elimination to form a reactive sulfene intermediate (), which is rapidly trapped by water to form MsOH.
Protocol: Optimized Quench & Extraction
Prerequisites: Reaction mixture in DCM or EtOAc containing excess MsCl and amine base (
or Pyridine).
Step
Action
Technical Rationale
1
Cool to 0°C
Mitigates the exotherm of hydrolysis.
2
Add Water (Dropwise)
Initiates hydrolysis. The presence of residual reaction base () accelerates MsCl destruction via the sulfene pathway.
3
Agitate (15-30 min)
Critical wait time. Unlike acid chlorides, sulfonyl chlorides can be surprisingly resistant to hydrolysis in biphasic systems. Vigorous stirring increases surface area for the interfacial reaction.
4
Phase Separation
Dilute with organic solvent.[1][2][3][4] Separate the organic layer.[1][2][5][6][7] The aqueous layer now contains the bulk of MsOH and amine salts.
5
Acid Wash (Optional)
Wash organic layer with 1M HCl or 10% Citric Acid. Purpose: Removes residual amine base (/Pyridine). Caution: Skip if product is acid-sensitive.
6
Base Wash
Wash with Saturated Aqueous .[1][3] Neutralizes residual HCl and MsOH. Note: Watch for evolution.
7
Brine & Dry
Wash with saturated NaCl to remove bulk water, then dry over .
Visualization: Workup Decision Logic
The following logic gate helps determine the correct workup path based on product stability.
Figure 1: Decision matrix for selecting the appropriate MsCl removal strategy based on product stability.
Module 2: Purification of Unstable Mesylates
Mesylates (OMs) are excellent leaving groups, which makes them inherently labile. They can decompose on silica gel due to the Lewis acidity of the stationary phase, reforming the alcohol or eliminating to an alkene.
Troubleshooting "Streaking" or Decomposition on Silica
If your product degrades during flash chromatography (indicated by poor recovery or new baseline spots):
Neutralize the Silica: Pre-treat the silica gel column with 1-2% Triethylamine (
) in the eluent system (e.g., Hexanes/EtOAc + 1% ). This neutralizes acidic sites on the silica surface.
Rapid Elution: Use a shorter column and higher flow rate to minimize residence time.
Alternative Phase: Consider neutral alumina or reverse-phase (C18) chromatography if silica degradation persists.
Module 3: Troubleshooting & FAQs
Q1: I performed the wash, but the NMR still shows a peak at ~3.2 ppm (MsCl). Why?
Diagnosis: Incomplete hydrolysis.[8]
Root Cause: MsCl is lipophilic. If the biphasic mixture (Water/DCM) was not stirred vigorously enough, or for long enough, the MsCl remained protected in the organic layer.
Solution:
Re-dissolve the crude oil in DCM.
Stir vigorously with 1M NaOH (if product is base-stable) or Sat.
with a catalytic amount of DMAP (4-dimethylaminopyridine) for 30 minutes. DMAP acts as a nucleophilic catalyst, attacking MsCl to form a water-soluble N-acyl pyridinium salt, which is rapidly hydrolyzed.
Q2: My product is volatile. Can I remove MsCl by vacuum?
Risk: MsCl has a boiling point of 161°C but is volatile enough to contaminate rotavaps.
Protocol: While possible, it is discouraged due to safety/corrosion risks to the pump. If you must, use a cold trap (-78°C) to condense MsCl vapors before they reach the pump oil. Do not heat the mixture significantly , as concentrated mesylates can decompose violently.
Q3: Why did my yield drop after the acid wash?
Diagnosis: Product loss to aqueous layer.
Root Cause: If your product is a mesylate of a polar amine or alcohol, it may have significant water solubility, especially if protonated during the 1M HCl wash.
Solution:
Back-extract the aqueous acidic layer 3x with DCM.
Switch to a milder acid wash (e.g., pH 4-5 citrate buffer) or rely solely on the
wash if the amine base is volatile (like , which can be removed via rotavap/azeotrope).
Q4: Persistent "garlic-like" or acrid smell after workup?
Diagnosis: Trace MsCl or sulfur impurities remaining.
Solution: Do not proceed to chromatography. The smell indicates active reagent. Repeat the bicarbonate wash with vigorous stirring. If the smell persists, treat the organic layer with a solid-supported amine scavenger (e.g., PS-Trisamine) for 1 hour, then filter.
References
BenchChem. (2025).[1][2][9] Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem Application Notes. Link
King, J. F., et al. (1981).[11] Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145. Link
Master Organic Chemistry. (2015). Tosylates and Mesylates: Preparation and Utility. Link
ACS Green Chemistry Institute. (2016). Reagent Guide: Sulfonylation. ACS GCI Pharmaceutical Roundtable. Link
Technical Support Center: Crystallization Engineering for Quinolin-6-yl Mesylate
[1] Case ID: QXM-CRYST-001 Status: Active Support Subject: Solvent Selection & Troubleshooting for Aryl Mesylate Purification Executive Summary: The Stability vs. Solubility Paradox Purifying quinolin-6-yl methanesulfona...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: QXM-CRYST-001
Status: Active Support
Subject: Solvent Selection & Troubleshooting for Aryl Mesylate Purification
Executive Summary: The Stability vs. Solubility Paradox
Purifying quinolin-6-yl methanesulfonate (mesylate) presents a specific chemical challenge: balancing the solubility of the heterocyclic quinoline core with the hydrolytic instability of the sulfonate ester.
Unlike simple alkyl mesylates, aryl mesylates are relatively stable, but they remain susceptible to nucleophilic attack (hydrolysis/alcoholysis) at the sulfur atom, particularly under basic conditions or elevated temperatures. The quinoline nitrogen (pKa ~4.9) can act as an internal base/catalyst, accelerating decomposition if moisture is present.
Core Directive: Your crystallization strategy must prioritize anhydrous conditions and non-nucleophilic solvents to prevent the formation of the primary degradant, 6-hydroxyquinoline.
Solvent Selection Matrix
The following data is derived from standard solubility parameters for polar aromatic esters and specific stability profiles of sulfonate leaving groups.
Solvent System
Role
Suitability
Technical Notes
Ethyl Acetate (EtOAc)
Primary Solvent
High
Excellent for polar aromatics.[1] Low risk of solvolysis. Easy to remove (bp 77°C).
Acetonitrile (MeCN)
Primary Solvent
High
High solubility at boiling; steep solubility curve upon cooling.[1] Must be anhydrous.
Isopropanol (IPA)
Primary Solvent
Moderate
Good solubility, but potential for transesterification (alcoholysis) if heating is prolonged.[1] Safer than MeOH.
Heptane / Hexanes
Anti-Solvent
High
Standard non-polar anti-solvents.[1] Induces precipitation when added to EtOAc/MeCN solutions.
Methanol / Ethanol
Solvent
Avoid
High risk of nucleophilic attack (methanolysis) yielding methyl methanesulfonate and 6-hydroxyquinoline.[1]
Water
Co-solvent
Critical Failure
Promotes rapid hydrolysis of the mesylate ester.[1] Strictly anhydrous only.
Dichloromethane (DCM)
Solvent
Low
Solubility often too high even at low temps (poor recovery).[1] Good for extraction, poor for crystallization.
Recommended Protocols
Protocol A: The "Safe" Method (Ethyl Acetate / Heptane)
Best for: Initial purification, removal of non-polar impurities, and maximizing stability.
Dissolution: Suspend crude quinolin-6-yl mesylate in EtOAc (5 mL/g) . Heat to mild reflux (approx. 70°C).
Note: If insolubles remain (likely inorganic salts from synthesis), filter the hot solution through a pre-warmed sintered glass funnel.
Saturation: If the solution is clear, concentrate by evaporation until the first crystals appear or the volume is reduced by 30%.
Anti-Solvent Addition: While maintaining a temperature of ~50°C, slowly add Heptane dropwise until a persistent cloudiness (turbidity) is observed.
Re-dissolution: Add a minimal amount of hot EtOAc to just clear the turbidity.
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).
Critical: Rapid cooling here will trap impurities.
Finishing: Cool to 0-4°C in an ice bath for 1 hour. Filter and wash with cold Heptane/EtOAc (4:1).
Protocol B: The "High Purity" Method (Acetonitrile)
Best for: Removing polar impurities (like 6-hydroxyquinoline).
Dissolution: Dissolve crude material in anhydrous Acetonitrile (MeCN) at reflux (80-82°C). Use minimum volume required for solvation.
Cooling Ramp: Turn off the heat source but leave the flask in the oil bath/block to cool down with the bath. This ensures a very slow temperature gradient.
Seeding: When the temperature reaches 50°C, add a seed crystal (if available).
Isolation: Once at room temperature, chill to -10°C (freezer or salt/ice bath) to maximize yield. Filter and dry under vacuum at 40°C.
Troubleshooting Logic (Decision Tree)
The following diagram illustrates the decision logic for common failures during the crystallization of quinoline mesylates.
Figure 1: Troubleshooting logic flow for quinolin-6-yl mesylate crystallization failures.
Frequently Asked Questions (Technical FAQ)
Q1: My product is turning yellow/brown during recrystallization. Is it degrading?
Diagnosis: Quinolines are prone to oxidation at the nitrogen atom (forming N-oxides) or polymerization upon exposure to light and air.
Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). If the color persists, use activated charcoal (carbon) during the hot filtration step in Protocol A. Note that mesylate hydrolysis usually yields a white/off-white solid (the phenol), so color change indicates quinoline oxidation, not necessarily mesylate loss.
Q2: Why does the product "oil out" instead of crystallizing?
Mechanism: This occurs when the solvent boiling point is higher than the melting point of the solvated product, or when the "metastable zone" (the gap between solubility and spontaneous nucleation) is too wide.
Fix:
Use a lower boiling solvent (e.g., switch from Heptane to Hexanes).
Seeding is critical. Add a tiny crystal of pure product when the solution is slightly cloudy but not yet oiling.
Slow down the agitation (stirring) rate during cooling.
Q3: Can I use Ethanol (EtOH) if I don't have Acetonitrile?
Risk Assessment: Use with extreme caution. While aryl mesylates are more stable than alkyl mesylates, refluxing in ethanol can lead to transesterification (forming ethyl mesylate and 6-hydroxyquinoline).
Mitigation: If you must use EtOH, keep the temperature below 50°C and minimize the time the compound is in solution. Do not store the compound in alcoholic solution.
Q4: How do I remove the 6-hydroxyquinoline impurity?
Strategy: The phenol (hydroxyquinoline) is much more polar and can be acidic.
Wash: Dissolve the crude mesylate in DCM and wash rapidly with cold, dilute Sodium Carbonate (Na2CO3). The phenol will deprotonate and move to the aqueous layer; the neutral mesylate stays in DCM. Dry the DCM layer and then recrystallize.
References & Authority
Solubility & Solvent Properties:
Organic Chemistry Data, "Common Solvents Used in Organic Chemistry." Link
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline. Link
Mesylate Stability & Reactivity:
Master Organic Chemistry, "Tosylates and Mesylates: Synthesis and Reactivity." (Explains the S_N2 and hydrolysis mechanisms relevant to sulfonate esters). Link
SciSpace, "Cross-coupling reactions of aryl mesylates." (Discusses stability of aryl mesylates in various solvents, including alcohols). Link
Crystallization Engineering:
BenchChem Technical Support, "Purification of Quinoline Derivatives."[2] (General protocols for handling heterocyclic aromatics). Link
Technical Support Center: Minimizing Side Reactions During Quinoline Mesylation
Welcome to the technical support center for quinoline mesylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the mesylation of hydroxylated quinoli...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for quinoline mesylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the mesylation of hydroxylated quinolines, a critical transformation in medicinal chemistry and materials science. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges and side reactions encountered during this process.
Introduction: The Challenge of Selective Quinoline Mesylation
Mesylation of a hydroxyl group on a quinoline scaffold is a common strategy to convert the alcohol into a good leaving group for subsequent nucleophilic substitution reactions.[1][2] However, the inherent nucleophilicity of the quinoline nitrogen atom presents a significant challenge, often leading to a competition between the desired O-mesylation and the undesired N-mesylation, which results in the formation of a quinolinium mesylate salt.[3] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you achieve high selectivity and yield for the desired O-mesylated product.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of O-mesylated and N-mesylated products. What is the primary cause of this?
A1: This is the most common side reaction in quinoline mesylation and arises from the dual nucleophilicity of hydroxyquinolines. The quinoline nitrogen, being a relatively basic and sterically accessible heteroatom, can compete with the hydroxyl group in attacking the electrophilic sulfur atom of mesyl chloride. Nitrogen is often more nucleophilic than oxygen, which can favor the formation of the N-mesylated quinolinium salt.[1]
Q2: How does the choice of base influence the O- versus N-mesylation selectivity?
A2: The base plays a crucial role in modulating the reactivity of both the hydroxyl group and the quinoline nitrogen.
Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred. These bases are effective at deprotonating the hydroxyl group to form the more nucleophilic alkoxide, while their steric bulk minimizes direct reaction with mesyl chloride or the quinoline nitrogen.[4][5]
Pyridine , while often used in mesylations, can be problematic. Although it acts as a base, it is also a nucleophile and can react with mesyl chloride to form a reactive sulfonylpyridinium salt. More importantly, it is generally less effective at promoting selective O-mesylation compared to more hindered tertiary amines in this context.[6]
4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst and can be used in small, catalytic amounts alongside a stoichiometric amount of a hindered amine base like TEA.[7][8] DMAP functions by forming a highly reactive N-mesyl-DMAP intermediate, which is then attacked by the alcohol. This can often improve reaction rates and yields, but its effect on O/N selectivity in quinolines needs to be carefully evaluated for each specific substrate.
Q3: What is the role of the solvent in controlling selectivity?
A3: The solvent polarity can influence the reaction pathway.
Aprotic, non-polar solvents such as dichloromethane (DCM) or toluene are generally recommended.[5] These solvents do not effectively solvate and stabilize the charged N-mesylated quinolinium salt, thereby disfavoring its formation.
Polar aprotic solvents like acetonitrile or DMF might increase the rate of both reactions but could potentially favor the formation of the ionic N-mesylated byproduct by stabilizing the charged species.[9]
Protic solvents like alcohols are generally avoided as they can react with mesyl chloride.
Q4: I am observing significant decomposition of my starting material or product. What could be the cause?
A4: Quinolinyl mesylates can be sensitive to reaction conditions.
Elevated temperatures can lead to decomposition. Mesylation reactions are typically carried out at low temperatures (0 °C to room temperature) to minimize side reactions and degradation.[5]
Presence of water: Mesyl chloride readily hydrolyzes in the presence of moisture to form methanesulfonic acid. This not only consumes the reagent but the generated acid can also catalyze decomposition pathways.[10] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Product instability: The desired O-mesylated quinoline is itself a reactive molecule. Prolonged reaction times or harsh workup conditions (e.g., strong acids or bases) can lead to its decomposition or further reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q5: How can I purify my desired O-mesylated product from the N-mesylated quinolinium salt?
A5: The difference in polarity and charge between the two products can be exploited for purification.
Aqueous workup: The N-mesylated product is a salt and will have high water solubility. During the workup, washing the organic layer with water or a mild aqueous basic solution (like saturated sodium bicarbonate) can help to remove the quinolinium salt.
Chromatography: If the aqueous wash is insufficient, column chromatography on silica gel is typically effective. The neutral O-mesylated product will have a higher Rf value and elute earlier than the highly polar, charged N-mesylated salt.
Recrystallization: If the O-mesylated product is a solid, recrystallization can be an effective purification method.[11]
Troubleshooting Guides
Problem 1: Low Yield of O-Mesylated Product with Significant N-Mesylation
This is the most frequent issue. The following workflow can help you optimize for the desired O-mesylated product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low O-mesylation selectivity.
Step-by-Step Optimization Protocol:
Base Selection:
Initial Choice: Start with 1.5 equivalents of triethylamine (TEA) or diisopropylethylamine (DIPEA). These sterically hindered bases are less likely to compete as nucleophiles.
Avoid Pyridine: If you are using pyridine, switch to TEA or DIPEA.
Temperature Control:
Standard Conditions: Begin the reaction at 0 °C by adding mesyl chloride dropwise to a solution of the hydroxyquinoline and base.[5]
Lowering Temperature: If N-mesylation is still significant, try running the reaction at -20 °C or even -78 °C (dry ice/acetone bath). Lower temperatures can slow down the rate of the competing N-mesylation reaction more significantly than the O-mesylation.
Solvent Choice:
Recommended: Use anhydrous dichloromethane (DCM) or toluene.[5]
Avoid Polar Aprotic Solvents: If using acetonitrile or DMF, switch to a less polar solvent like DCM.
Order and Rate of Addition:
Slow Addition: Add the mesyl chloride solution dropwise over a prolonged period (e.g., 30-60 minutes) to the solution of the hydroxyquinoline and base at low temperature. This maintains a low instantaneous concentration of the highly reactive mesyl chloride, favoring the reaction with the more nucleophilic alkoxide (formed in situ) over the quinoline nitrogen.
Catalytic DMAP:
For Hindered Alcohols: If your hydroxyquinoline is sterically hindered and the reaction is sluggish even with TEA, consider adding a catalytic amount of DMAP (0.1 equivalents) along with TEA. Monitor carefully, as this could potentially increase the rate of both O- and N-mesylation.
Problem 2: Product Decomposition or Formation of Tarry Byproducts
Decomposition can be a significant issue, especially with electron-rich or sensitive quinoline systems.
Troubleshooting Workflow
Caption: Troubleshooting workflow for product decomposition.
Mitigation Strategies:
Strictly Anhydrous Conditions:
Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).
Use freshly distilled or commercially available anhydrous solvents.
The hydrolysis of mesyl chloride to methanesulfonic acid can catalyze decomposition.[10]
Low Temperature:
Maintain the reaction temperature at 0 °C or below throughout the addition of mesyl chloride and for the duration of the reaction.
Reaction Monitoring:
Follow the progress of the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
Gentle Workup:
Quench the reaction by adding cold water or a saturated aqueous solution of a mild base like sodium bicarbonate.
Avoid strong acids or bases during the workup.
Extract the product promptly into an organic solvent.
Wash the organic layer with brine to remove residual water and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
Concentrate the product under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath at ≤ 30 °C).
Experimental Protocols
Protocol 1: Selective O-Mesylation of 8-Hydroxyquinoline
This protocol is a general starting point and may require optimization for specific substituted quinolines.
Materials:
8-Hydroxyquinoline
Triethylamine (TEA)
Methanesulfonyl chloride (MsCl)
Anhydrous dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
Dissolve 8-hydroxyquinoline (1.0 eq.) in anhydrous DCM (10 volumes) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Cool the solution to 0 °C in an ice-water bath.
Add triethylamine (1.5 eq.) to the stirred solution.
Slowly add a solution of methanesulfonyl chloride (1.2 eq.) in anhydrous DCM (2 volumes) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-4 hours.
Once the starting material is consumed, quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution (5 volumes).
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM (2 x 5 volumes).
Combine the organic layers and wash with brine (1 x 5 volumes).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to afford the crude 8-quinolyl mesylate.
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Summary Table: Influence of Reaction Parameters on Selectivity
Parameter
Condition Favoring O-Mesylation
Condition Favoring N-Mesylation
Rationale
Base
Triethylamine (TEA), DIPEA
Pyridine, less hindered amines
Steric hindrance of TEA/DIPEA prevents N-attack.
Temperature
Low (≤ 0 °C)
High
N-mesylation has a higher activation energy.
Solvent
Non-polar aprotic (DCM, Toluene)
Polar aprotic (Acetonitrile, DMF)
Non-polar solvents destabilize the ionic N-mesylated product.[9]
Reagent Addition
Slow, dropwise
Rapid
High local concentration of MsCl can favor reaction with the more nucleophilic nitrogen.
Mechanistic Insights
The competition between O- and N-mesylation is a classic example of kinetic versus thermodynamic control, influenced by the nucleophilicity of the reacting centers.
Caption: Competing O- vs. N-mesylation pathways.
The hydroxyl group, upon deprotonation by a base, becomes a potent nucleophile (alkoxide). The lone pair on the quinoline nitrogen is also nucleophilic. The outcome of the reaction depends on the relative rates of attack of these two nucleophiles on the mesyl chloride. By using a bulky, non-nucleophilic base and low temperatures, we can selectively enhance the nucleophilicity of the oxygen while minimizing the direct attack from the nitrogen, thus favoring the desired O-mesylation pathway.
References
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (2025). ResearchGate. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). National Institutes of Health. [Link]
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. [Link]
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). ResearchGate. [Link]
Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]
How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? (2015). ResearchGate. [Link]
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (2005). Royal Society of Chemistry. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]
Synthesis of quinolines. Organic Chemistry Portal. [Link]
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2010). ResearchGate. [Link]
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024). MDPI. [Link]
Synthesis of quinolines catalyzed by methanesulfonic acid. ResearchGate. [Link]
The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. [Link]
A DMAP-Catalyzed Approach to the Industrial-Scale Preparation of N -6-Demethylated 9,10-Dihydrolysergic Acid Methyl Ester: A Key Cabergoline and Pergolide Precursor. ResearchGate. [Link]
Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. (2011). MDPI. [Link]
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. [Link]
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOPscience. [Link]
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. [Link]
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Royal Society of Chemistry. [Link]
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). De Gruyter. [Link]
Heterocyclic Chemistry. Boyer Research Group. [Link]
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2020). UTRGV ScholarWorks. [Link]
Technical Support Center: Methanesulfonic Acid Quinolin-6-yl Ester
Welcome to the technical support center for methanesulfonic acid quinolin-6-yl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for methanesulfonic acid quinolin-6-yl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental success.
Introduction
Methanesulfonic acid quinolin-6-yl ester, also known as quinolin-6-yl mesylate, is a chemical compound that combines the structural features of a quinoline ring and a methanesulfonate (mesylate) group. The quinoline moiety is a key heterocyclic scaffold found in a wide range of biologically active compounds and pharmaceuticals.[1] The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making this ester a valuable intermediate in organic synthesis.
Understanding the storage conditions and stability of this compound is critical for its effective use and for ensuring the reproducibility of experimental results. This guide provides a comprehensive overview of best practices for handling, storing, and troubleshooting common issues with methanesulfonic acid quinolin-6-yl ester.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for methanesulfonic acid quinolin-6-yl ester?
Temperature: Store in a cool, dry place. For related compounds like 6-methyl-quinoline, storage below +30°C is recommended.[2] Refrigeration (2-8°C) is a common practice for storing reactive organic compounds to minimize degradation.
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important to protect against moisture and oxidation.
Light: Protect from light. Quinoline and its derivatives can be light-sensitive and may discolor or degrade upon exposure to light.[3]
Container: Use a tightly sealed, appropriate container to prevent moisture ingress and contamination.
What are the primary degradation pathways for this compound?
The primary degradation pathway for methanesulfonic acid quinolin-6-yl ester is likely hydrolysis. The methanesulfonate group can be hydrolyzed to methanesulfonic acid and 6-hydroxyquinoline, especially in the presence of moisture and at non-neutral pH. The rate of hydrolysis can be influenced by temperature and the presence of acids or bases.
Is methanesulfonic acid quinolin-6-yl ester sensitive to moisture?
Yes. Like many sulfonate esters, it is susceptible to hydrolysis. It is crucial to handle the compound in a dry environment and store it with desiccant if necessary.
What are the main safety precautions when handling this compound?
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Troubleshooting Guide
Issue 1: Inconsistent reaction yields or unexpected byproducts.
Possible Cause 1: Degradation of the starting material.
Troubleshooting:
Verify Purity: Check the purity of the methanesulfonic acid quinolin-6-yl ester using an appropriate analytical method such as HPLC or NMR.
Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere).
Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound.
Possible Cause 2: Reaction conditions promoting hydrolysis.
Troubleshooting:
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere.
Temperature Control: Run the reaction at the specified temperature. Avoid excessive heating, which can accelerate hydrolysis.
pH Control: If the reaction is sensitive to pH, consider using a non-nucleophilic buffer to maintain a neutral environment.
Issue 2: The compound has changed color (e.g., turned yellow or brown).
Possible Cause: Decomposition due to light exposure or oxidation.
Troubleshooting:
Storage: Confirm that the compound has been stored in a light-protected container. Quinoline derivatives are known to darken over time, especially when exposed to light.[3]
Purity Check: Analyze the discolored material to determine if significant degradation has occurred. Minor color changes may not always indicate a substantial loss of purity.
Purification: If necessary, the compound may be purified by recrystallization or column chromatography, though this should be done with care to avoid further degradation.
Experimental Protocols
Protocol 1: General Handling and Dispensing
Work in a well-ventilated fume hood.
Wear appropriate PPE (safety glasses, gloves, lab coat).
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
If the compound is a solid, handle it in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
Promptly and tightly seal the container after dispensing.
Protocol 2: Preparation of a Stock Solution
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
Dry all glassware in an oven and cool under a stream of inert gas.
Add the desired amount of methanesulfonic acid quinolin-6-yl ester to the flask under an inert atmosphere.
Add the anhydrous solvent via a syringe or cannula.
If the solution is to be stored, keep it in a tightly sealed container with a septum, under an inert atmosphere, and at a low temperature. The stability of the solution will depend on the solvent and storage conditions.[4][5]
Data Presentation
Table 1: Inferred Physicochemical Properties and Storage of Methanesulfonic Acid Quinolin-6-yl Ester
Caption: Recommended workflow for storage and handling.
References
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.
Google Patents. (n.d.). US11186547B2 - High-purity quinoline derivative and method for manufacturing same.
ChemBK. (2024, April 10). 6-methyl quinoline. Retrieved from [Link]
PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]
PMC - NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]
ResearchGate. (2025, August 10). Thermal Decomposition Kinetics of Poly(5-hydroxyquinoline) Synthesized by Oxidative Polycondensation. Retrieved from [Link]
PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
Analytica Chimica Acta. (1956). The thermal decomposition of some metal chelates of 5.7-diiodo-8-quinolinol (iodoxine). Retrieved from [Link]
PQRI. (n.d.). Sulfonate Esters - How Real is the Risk?. Retrieved from [Link]
Unknown Source. (n.d.).
MDPI. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
NIH. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]
ResearchGate. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
CSUB. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
MFDS. (n.d.). Analytical Methods. Retrieved from [Link]
PubMed. (n.d.). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. Retrieved from [Link]
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. Retrieved from [Link]
MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Retrieved from [Link]
RSC Publishing. (n.d.). Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products. Retrieved from [Link]
PubMed. (n.d.). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Retrieved from [Link]
SmartLabs. (n.d.). Esterification. Retrieved from [Link]
SciSpace. (n.d.). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. Retrieved from [Link]
Technical Support Center: Optimization of Base Catalyst for Quinolin-6-ol Mesylation
Welcome to the technical support center for the optimization of quinolin-6-ol mesylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical sy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of quinolin-6-ol mesylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical synthetic transformation. We will delve into the causal relationships behind experimental choices, provide robust troubleshooting protocols, and offer detailed methodologies to ensure your success.
Introduction: The Critical Role of the Base
The mesylation of quinolin-6-ol is a fundamental step in many synthetic routes, converting the phenolic hydroxyl group into a methanesulfonate (mesylate). This transformation is pivotal as it turns a poor leaving group (hydroxyl) into an excellent one (mesylate), paving the way for subsequent nucleophilic substitution reactions.[1] The choice of base in this reaction is not merely incidental; it is the cornerstone of a successful and high-yielding synthesis. The base dictates the reaction mechanism, rate, and selectivity by modulating the nucleophilicity of the substrate and scavenging the hydrochloric acid byproduct. An improperly chosen base can lead to incomplete reactions, side product formation, or even decomposition of the starting material.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the mesylation of a phenol like quinolin-6-ol?
The base serves two primary functions:
Deprotonation of the Phenolic Hydroxyl Group: The base removes the acidic proton from the hydroxyl group of quinolin-6-ol, forming a more nucleophilic phenoxide ion. This significantly accelerates the attack on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).
Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing it from protonating the starting material, the product, or the quinoline nitrogen, which would halt the reaction.[1][2]
The basicity (pKa), steric hindrance, and nucleophilicity of the amine base all play a crucial role in the reaction's outcome.
Q2: What are the most common bases for this reaction, and how do they differ?
Tertiary amine bases are most commonly employed. The ideal base is sufficiently basic to deprotonate the phenol but is non-nucleophilic to avoid reacting with the methanesulfonyl chloride.
Base
Structure
pKa (Conjugate Acid)
Key Characteristics & Rationale for Use
Triethylamine (TEA)
Et₃N
~10.75
The workhorse base for mesylations. Cost-effective and sufficiently basic for most phenols. Can promote the formation of a reactive sulfene intermediate with MsCl.[3]
N,N-Diisopropylethylamine (DIPEA, Hünig's Base)
i-Pr₂NEt
~11
A sterically hindered, non-nucleophilic base. Its bulkiness prevents it from reacting with electrophiles, which can be advantageous in minimizing side reactions.[4]
Pyridine
C₅H₅N
~5.25
A milder base. Often used as both a base and a solvent. Its lower basicity may lead to slower reaction times but can be beneficial for sensitive substrates.[5] It can also act as a nucleophilic catalyst.[2]
4-Dimethylaminopyridine (DMAP)
(CH₃)₂NC₅H₄N
~9.6
Rarely used as a primary base due to cost and higher nucleophilicity. It is an excellent acylation catalyst used in sub-stoichiometric amounts (0.05-0.2 eq.) alongside a primary base like TEA to accelerate reactions, especially with sterically hindered alcohols.[6]
Q3: How does the reaction mechanism change with different bases?
The choice of base can influence the operative reaction mechanism, which has practical implications for reactivity and side product formation.
Caption: Troubleshooting flowchart for low reaction conversion.
Cause A: Insufficiently Basic Catalyst: The pKa of your base's conjugate acid should be significantly higher than the pKa of the phenolic proton of quinolin-6-ol (~pKa 8-9) to ensure efficient deprotonation. Pyridine (pKa ~5.25) might be too weak for complete and rapid conversion.
Solution: Switch to a stronger base like triethylamine (pKa ~10.75) or DIPEA (pKa ~11). [4]If the reaction is still sluggish, adding 0.1 equivalents of DMAP can act as a powerful catalyst.
[6]* Cause B: Insufficient Equivalents of Base: You need at least one equivalent of base to neutralize the HCl generated. Using a slight excess is standard practice.
Solution: Ensure you are using at least 1.2 to 1.5 equivalents of your amine base.
[7]* Cause C: Water Contamination: Methanesulfonyl chloride reacts rapidly with water. Any moisture in your reagents or solvent will consume the MsCl, leading to lower yields.
Solution: Use anhydrous solvents (like dichloromethane or toluene). [7]Ensure your quinolin-6-ol is dry and that the amine base has been stored over a drying agent (e.g., KOH).
Cause D: Low Temperature: While reactions are often started at 0 °C to control the initial exotherm, some systems require thermal energy to proceed to completion.
Solution: After the addition of MsCl at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC.
[7]
Problem 2: I'm observing a significant amount of an unknown, highly polar side product.
Cause: Formation of Triethylammonium Methanesulfonate Salt: If you are using triethylamine, the generated methanesulfonic acid (from any trace moisture reacting with MsCl) can form a salt with the base. This salt is often a sticky, polar solid that can complicate work-up.
Solution: During the aqueous work-up, ensure you wash the organic layer thoroughly with water to remove these polar salts. A wash with a dilute aqueous acid (e.g., 1M HCl) will protonate the amine base, making its salt highly water-soluble. Follow this with a bicarbonate wash to remove any residual acid.
Problem 3: My product seems to be decomposing during work-up or purification.
Cause A: Hydrolysis of the Mesylate: While generally stable, mesylates can hydrolyze back to the alcohol under strongly acidic or basic conditions, especially with prolonged exposure or heat.
Solution: Perform the aqueous work-up efficiently and without unnecessary delays. Use mild conditions like washes with saturated sodium bicarbonate and brine. [8]Avoid strong acids or bases during the workup if possible.
Cause B: Instability on Silica Gel: Some nitrogen-containing heterocyclic compounds can be unstable on standard silica gel, which is inherently acidic.
Solution: If you observe streaking or decomposition during column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% TEA in your eluent). Alternatively, use a different stationary phase like alumina (neutral or basic).
Experimental Protocols
Safety First: Methanesulfonyl chloride is highly toxic, corrosive, and moisture-sensitive. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
[9][10]
Protocol 1: General Procedure for Mesylation of Quinolin-6-ol
Preparation: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add quinolin-6-ol (1.0 eq.).
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, ~10 volumes, e.g., 10 mL per gram of starting material).
[7]3. Cooling: Cool the solution to 0 °C using an ice-water bath.
Base Addition: Add the selected amine base (e.g., triethylamine, 1.5 eq.) via syringe and stir for 5 minutes.
MsCl Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
[7]7. Work-up:
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM.
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude quinolin-6-yl methanesulfonate by recrystallization or column chromatography.
Protocol 2: Screening of Base Catalysts
To optimize the base, set up several small-scale parallel reactions following the general procedure above.
Setup: Use four small, flame-dried vials, each charged with an equal amount of quinolin-6-ol (e.g., 100 mg).
Variable: In each vial, use a different base (1.5 eq.):
Vial 1: Pyridine
Vial 2: Triethylamine (TEA)
Vial 3: N,N-Diisopropylethylamine (DIPEA)
Vial 4: Triethylamine (1.5 eq.) + DMAP (0.1 eq.)
Execution: Follow the general procedure for all vials, ensuring identical conditions (solvent volume, temperature, addition rates).
Analysis: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to compare the conversion to the desired product and the formation of any side products. This will provide a clear indication of the most effective base for your system.
Caption: Workflow for parallel screening of base catalysts.
References
Reactions of Alcohols. (2022). Chemistry LibreTexts. [Link]
Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis. [Link]
Why do tosylation and mesylation of alcohols follow different mechanisms? (2016). Chemistry Stack Exchange. [Link]
Preparation of mesylates and tosylates. (2013). Khan Academy. [Link]
Alcohol to Mesylate - Common Conditions. (n.d.). organic-chemistry.org. [Link]
Structural Validation of Quinolin-6-yl Methanesulfonate: A Comparative NMR Analysis Guide
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists. Executive Summary: The Diagnostic Challenge Quinolin-6-yl methanesulfonate is a piv...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Validation Guide
Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists.
Executive Summary: The Diagnostic Challenge
Quinolin-6-yl methanesulfonate is a pivotal intermediate in medicinal chemistry, serving either as a protected phenol or an activated leaving group for nucleophilic aromatic substitution (
) or cross-coupling reactions.
For the synthetic chemist, the critical analytical challenge is not just "finding the peaks," but rigorously distinguishing the product from the starting material (6-hydroxyquinoline) and potential byproducts (hydrolysis species). This guide moves beyond standard spectral listing to provide a comparative validation strategy , focusing on the electronic causality that dictates the NMR shifts.
Why This Matters
Precursor Differentiation: The 6-hydroxyquinoline precursor has an electron-rich aromatic system. The methanesulfonate product is electron-deficient. This inversion of electronic demand is the primary validation marker.
Alternative Selection: Compared to Tosylates (Ts), Mesylates (Ms) offer a "silent" aromatic region, preventing signal overlap in complex quinoline scaffolds.
Comparative Analysis: Precursor vs. Product
The transformation from a phenol (hydroxyl) to a methanesulfonate (mesylate) fundamentally alters the magnetic environment of the quinoline ring.
The Electronic Switch (Mechanism of Shift)
6-Hydroxyquinoline (Precursor): The
group is a strong Electron Donating Group (EDG) via resonance (+M effect). This increases electron density at the ortho (H5, H7) and para (H8) positions, shielding these nuclei and shifting them upfield (lower ppm).
Quinolin-6-yl Methanesulfonate (Product): The
group is a strong Electron Withdrawing Group (EWG) via induction (-I effect). This decreases electron density, deshielding the ring protons and shifting them downfield (higher ppm).
Table 1: Diagnostic Chemical Shift Comparison (
NMR)
Proton Assignment
6-Hydroxyquinoline ( ppm)*
Quinolin-6-yl Methanesulfonate ( ppm)**
Shift Direction ()
Diagnostic Value
(Mesylate)
Absent
3.15 – 3.25 (s, 3H)
New Signal
Primary Indicator
(Phenol)
9.8 – 10.5 (bs, 1H)
Absent
Disappears
Validation of Conversion
H2 (Pyridine Ring)
~8.70
~8.95
Downfield
Low (Remote from site)
H5 (Ortho to subst.)
~7.10 (Shielded)
~7.80 (Deshielded)
Significant
High (Electronic Probe)
H7 (Ortho to subst.)
~7.30 (Shielded)
~7.65 (Deshielded)
Significant
High (Electronic Probe)
*Data approximated for DMSO-d6 solvent (Precursor).
**Data approximated for CDCl3 solvent (Product).
Critical Insight: The appearance of the methyl singlet at ~3.2 ppm is the "Yes/No" binary check. The downfield shift of H5/H7 is the "Quality" check, confirming the electronic environment has changed.
Reason: The mesylate is highly soluble in chloroform. This solvent avoids the water peak interference common in DMSO and prevents H-bonding broadening.
Visualizing the Logic: Validation Decision Tree
The following diagram outlines the logical flow for interpreting the NMR spectrum of the reaction mixture.
Figure 1: Decision tree for validating Quinolin-6-yl methanesulfonate synthesis via 1H NMR.
Advanced Interpretation: Mesylate vs. Tosylate
When designing a synthesis, researchers often choose between Mesyl (Ms) and Tosyl (Ts) groups. From an NMR analysis perspective, the Mesylate is superior for complex quinoline scaffolds.
Table 2: Spectral Interference Comparison
Feature
Quinolin-6-yl Methanesulfonate
Quinolin-6-yl Tosylate
Analysis
Aliphatic Region
Singlet (3H) @ 3.2 ppm
Singlet (3H) @ 2.4 ppm
Both are clear, but Ts-Me can overlap with benzylic protons.
Aromatic Region
Clean (Only Quinoline protons)
Crowded (Adds 4 phenyl protons AA'BB')
Mesylate Preferred. Tosyl protons (7.3 & 7.8 ppm) often overlap with Quinoline H3/H5/H7.
Integration
Easy (Sum = 6 aromatic H)
Difficult (Sum = 10 aromatic H)
Mesylate simplifies integration logic.
Troubleshooting Common Anomalies
Even with a perfect protocol, spectral anomalies occur. Here is how to interpret them:
The "Double Methyl" Singlet:
Observation: Two singlets appear around 3.0 – 3.2 ppm.
Cause: Likely Methanesulfonic anhydride (
) byproduct or hydrolyzed mesylic acid.
Solution: Wash the organic layer more thoroughly with aqueous bicarbonate.
Missing H2 Proton (approx 8.9 ppm):
Observation: The most downfield proton is broadened or invisible.
or shake, the acidic H2 (adjacent to Nitrogen) can exchange, though this is slower in quinolines than pyridinium salts.
Solution: Run in anhydrous
or DMSO-d6.
Solvent Peak Confusion:
Observation: A singlet at 2.50 ppm (DMSO) or 3.33 ppm (Water in DMSO).
Differentiation: The Mesylate methyl is typically sharp and integrates to exactly 3H relative to the aromatic region. Water/Solvent peaks vary in shift and broadness.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for substituent effects on aromatic rings).
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for Quinoline and 6-Methylquinoline base shifts).
Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Authoritative source for coupling constants and chemical shift correlations).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
This guide details the characteristic NMR profile of Quinolin-6-yl mesylate , a critical intermediate in medicinal chemistry often used as a coupling partner in Suzuki-Miyaura or Buchwald-Hartwig reactions. The following...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the characteristic NMR profile of Quinolin-6-yl mesylate , a critical intermediate in medicinal chemistry often used as a coupling partner in Suzuki-Miyaura or Buchwald-Hartwig reactions.
The following analysis compares the product directly against its precursor (6-Hydroxyquinoline ) to establish a self-validating identification protocol.
Structural Analysis & Spin System
Quinolin-6-yl mesylate consists of a quinoline bicyclic aromatic system substituted at the 6-position with a methanesulfonate (mesylate) group.
Formula:
Molecular Weight: 223.25 g/mol
Key Functional Group: Mesylate (-OSO_2CH_3) – A diagnostic spectroscopic handle.
Spin System Breakdown:
Proton A (Mesylate Methyl): An isolated methyl group attached to a sulfonyl moiety. It appears as a sharp singlet integrating to 3H.
Proton B (H2): The most deshielded proton on the pyridine ring (adjacent to Nitrogen).
Protons C, D (H4, H8): Typically downfield due to the electron-deficient nature of the quinoline ring.
Protons E, F (H5, H7): These protons are highly sensitive to the substitution at C6. Converting the electron-donating phenol (-OH) to the electron-withdrawing mesylate (-OMs) causes a distinct downfield shift (deshielding) of these specific signals.
Comparative NMR Data: Product vs. Precursor
The most reliable method to confirm synthesis is tracking the disappearance of the phenolic -OH and the appearance of the mesylate methyl singlet.
Table 1: H NMR Chemical Shift Comparison
Proton Assignment
Quinolin-6-yl Mesylate (Product)
6-Hydroxyquinoline (Precursor)
Shift Trend ()
Solvent
CDCl
DMSO-d
Solvent Dependent
-OSOCH (Methyl)
3.22 ppm (s, 3H)
Absent
Diagnostic Peak
-OH (Phenol)
Absent
10.05 ppm (br s)
Disappears
H2 (Pyridine)
8.94 ppm (dd)
8.67 ppm (dd)
Downfield (+0.27)
H4 / H8 (Overlapping)
8.61 ppm (d, 2H)
8.14 / 7.89 ppm
Significant Deshielding
H5 (Ortho to subst.)
7.76 ppm (d)
7.17 - 7.41 ppm
Downfield (Inductive Effect)
H7 (Ortho to subst.)
7.61 ppm (dd)
7.34 ppm
Downfield (Inductive Effect)
H3 (Pyridine)
7.45 ppm (dd)
7.41 ppm
Minimal Change
Note on Solvents: 6-Hydroxyquinoline is often analyzed in DMSO-d
due to poor solubility in chloroform. The mesylate product is highly soluble in CDCl, allowing for sharper resolution of coupling constants.
Table 2: C NMR Characteristic Peaks (CDCl)
Carbon Type
Chemical Shift ()
Notes
Mesylate Methyl (-CH)
37.6 ppm
Key confirmation peak.
C2 (Ar-CH)
151.0 ppm
Most deshielded aromatic carbon.
C-O (Ipso C6)
146.7 ppm
Shifted due to O-sulfonylation.
Aromatic CH
136.0, 131.9, 128.4, 124.2, 122.0, 119.4
Typical quinoline backbone.
Detailed Signal Assignment & Logic
The Diagnostic Singlet (3.22 ppm)
The methyl protons of the mesylate group are chemically equivalent and isolated from the aromatic spin system.
Observation: A sharp singlet at 3.22 ppm (in CDCl
).
Validation: Integration must be exactly 3.0 relative to the aromatic proton H2 (1.0).
Common Impurity Check:
Mesyl Chloride:
3.6 ppm.
Methanesulfonic Acid (MsOH):
2.8 - 3.0 ppm (variable).
Aryl Mesylate (Product):
3.1 - 3.3 ppm.
The "Deshielding" Shift (Aromatic Region)
The conversion of -OH to -OMs inverts the electronic character of the substituent.
Phenol (-OH): Strong Resonance Donor (+R). Increases electron density at Ortho (H5, H7) and Para positions. This shields these protons, moving them upfield (lower ppm).
Mesylate (-OMs): Inductive Withdrawer (-I). Decreases electron density on the ring.[1] This deshields the protons, moving them downfield (higher ppm).
Result: You will observe the signals for H5 and H7 moving from ~7.2-7.3 ppm in the starting material to 7.6-7.8 ppm in the product.
Visualization of Logic & Workflow
The following diagram illustrates the assignment logic and the structural relationship between the protons and their NMR signals.
Caption: Logical correlation between the chemical structure of quinolin-6-yl mesylate and its diagnostic NMR signals.
Experimental Protocol for Characterization
To ensure reproducible spectra suitable for publication or regulatory filing, follow this standardized protocol.
Step 1: Sample Preparation
Isolate the product via extraction (DCM/Water) and dry thoroughly under high vacuum to remove traces of DCM (singlet at 5.30 ppm) or water.
Weigh 10-15 mg of Quinolin-6-yl mesylate.
Dissolve in 0.6 mL of CDCl
(Chloroform-d, 99.8% D).
Note: Ensure the solvent is acid-free. Acidity can broaden the nitrogen-adjacent proton (H2).
Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.
Referencing: Set the residual CHCl
peak to 7.26 ppm .
Integration:
Set the region 3.10 - 3.30 ppm (Methyl singlet) to integral 3.00 .
Verify that the aromatic region (7.4 - 9.0 ppm) integrates to 6.00 total protons.
Step 4: Purity Calculation
Common Impurity: Check for 6-Hydroxyquinoline (broad peaks >9 ppm) or MsCl (singlet ~3.6 ppm).
References
Sharghi, H., et al. (2009). A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers. Synlett, 2009(05), 761-764.
Reich, H. J. (2024).[2] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FTIR Spectrum of Methanesulfonic Acid Quinolin-6-yl Ester
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Quinolin-6-yl methanesulfonate (also known as 6-mesyloxyquinoline) is a critical electrophilic intermediate in the synthesis of c-Met inhibitors and other quinoline-based pharmacophores. Its purity is paramount; residual unreacted phenol (quinolin-6-ol) or hydrolyzed byproducts can poison downstream palladium-catalyzed cross-coupling reactions.
This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical methods for the quality control (QC) of this specific ester. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, this guide demonstrates where FTIR outperforms as a rapid, high-throughput tool for reaction monitoring and initial purity assessment.
Methodology: ATR-FTIR Protocol
For the analysis of quinolin-6-yl methanesulfonate, Attenuated Total Reflectance (ATR) is the recommended sampling technique over KBr pellets due to the hygroscopic nature of the mesyl group and the potential for hydrolysis during pellet pressing.
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Resolution: 4 cm⁻¹.
Scans: 32–64 scans.
Sample State: Solid crystalline powder (typically off-white to pale yellow).
Baseline Correction: Essential to remove scattering effects from particle size variations.
Comparative Analysis: Product vs. Precursor
The most critical "performance" metric for FTIR in this context is its ability to distinguish the product from its starting material, 6-Hydroxyquinoline (Quinolin-6-ol) . The conversion involves the esterification of a phenolic hydroxyl group with methanesulfonyl chloride (MsCl).
Spectral Performance Table: Precursor vs. Product
Functional Group
Precursor: 6-Hydroxyquinoline
Product: Quinolin-6-yl Methanesulfonate
Diagnostic Value
O-H Stretch
Broad, strong band (3500–3200 cm⁻¹)
Absent
Primary Indicator. Complete disappearance confirms full conversion.
SO₂ Asymmetric
Absent
Strong, sharp band (~1370–1350 cm⁻¹)
Confirms introduction of the sulfonyl group.
SO₂ Symmetric
Absent
Strong, sharp band (~1180–1170 cm⁻¹)
Confirms sulfonate ester linkage.
C=N / C=C Ring
~1625, 1580 cm⁻¹
~1625, 1590 cm⁻¹
Retained quinoline core structure.
C-O Stretch
~1220 cm⁻¹ (Phenolic C-O)
~1000–900 cm⁻¹ (S-O-C shift)
Secondary confirmation of esterification.
Expert Insight: The disappearance of the broad O-H band is the most sensitive marker. If a "hump" remains above 3200 cm⁻¹, the reaction is incomplete. The appearance of the "doublet" sulfonate pattern (1360/1175 cm⁻¹) is the positive confirmation of the mesylate formation.
Comparative Analysis: FTIR vs. H-NMR
While H-NMR provides detailed proton counting, FTIR offers distinct advantages in specific workflow stages.
Performance Matrix: Analytical Alternatives
Feature
FTIR (ATR)
¹H-NMR (DMSO-d₆)
Verdict
Speed
< 2 minutes (No solvent prep)
> 15 minutes (Dissolution + Shimming)
FTIR Wins for rapid in-process checks.
Structural Detail
Functional group identification only.
Exact proton environment (e.g., Ms-CH₃ singlet at ~3.3 ppm).
NMR Wins for final structure validation.
Impurity Detection
Detects water (OH) and unreacted phenol easily.
Can miss inorganic salts; solvent peaks may obscure signals.
FTIR Wins for moisture/salt detection.
Sample Recovery
Non-destructive; 100% recovery.
Destructive (if not evaporated); solvent waste generated.
FTIR Wins for precious intermediates.
Experimental Workflow & Decision Logic
The following diagram illustrates the synthesis pathway and the critical QC decision points where FTIR is utilized.
Figure 1: Synthesis and QC workflow for Quinolin-6-yl Methanesulfonate, highlighting the FTIR decision gate.
Detailed Synthesis & Analysis Protocol
A. Synthesis (Reference Protocol)
Dissolution: Dissolve 6-hydroxyquinoline (1.0 eq) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).
Base Addition: Add Triethylamine (TEA, 1.5 eq) and cool to 0°C.
Mesylation: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).[1]
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.
Quench: Add water to hydrolyze excess MsCl. Extract organic layer.
B. FTIR QC Protocol
Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum.
Sampling: Place ~5 mg of the dried crude solid on the crystal. Apply pressure to ensure good contact.
Analysis:
Pass Criteria: Baseline at >3000 cm⁻¹ is flat. Sharp peaks at ~1360 cm⁻¹ and ~1175 cm⁻¹.
Fail Criteria: Broad absorption centered at 3300 cm⁻¹ (indicates unreacted starting material or moisture).
References
National Institute of Standards and Technology (NIST). Quinoline IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
National Institutes of Health (NIH) - PubChem. 6-Hydroxyquinoline Compound Summary. PubChem CID 11374. Available at: [Link]
Sach, N. W., et al. (2011). Synthesis of Arylethers via a Sulfonyl Transfer Reaction. (Referencing Quinolin-6-yl methanesulfonate as substrate).[2][3][4][5][6] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Sulfonate ester band assignments: 1370-1335 cm⁻¹ and 1195-1165 cm⁻¹).
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Quinolin-6-yl Methanesulfonate
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinolin-6-yl methanesulfonate. Tailored for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinolin-6-yl methanesulfonate. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical considerations for developing a robust and reliable analytical method for this compound. While specific experimental data for quinolin-6-yl methanesulfonate is not publicly available, this guide synthesizes established chromatographic principles and data from analogous structures—quinoline derivatives and methanesulfonates—to propose and compare effective analytical strategies.
Introduction: The Analytical Challenge of Quinolin-6-yl Methanesulfonate
Quinolin-6-yl methanesulfonate is a molecule that incorporates two distinct chemical moieties: a UV-active quinoline ring and a polar, non-UV-absorbing methanesulfonate group. This bifunctional nature presents a unique challenge for HPLC method development. The quinoline core suggests that UV detection will be a viable and sensitive approach.[1] Conversely, the highly polar and ionizable methanesulfonate group will significantly influence the compound's retention behavior, particularly in reversed-phase chromatography.[2][3]
The primary objective of an HPLC method for this analyte is to achieve adequate retention, good peak shape, and resolution from potential impurities or other components in the sample matrix. This guide will compare and contrast several reversed-phase HPLC approaches to achieve this goal.
The retention time of an analyte in HPLC is a critical parameter for its identification and quantification. Several factors can significantly impact the retention of quinolin-6-yl methanesulfonate.[4][5]
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer is a primary determinant of retention in reversed-phase HPLC.[6][7]
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the quinoline ring, which can influence its interaction with the stationary phase and thus its retention time.
Stationary Phase Chemistry: The choice of the stationary phase, most commonly C18, will dictate the hydrophobic interactions with the analyte.
Temperature: Column temperature can influence solvent viscosity and the kinetics of mass transfer, thereby affecting retention time and peak shape.[4][6]
Comparative Analysis of HPLC Methodologies
Based on the structural characteristics of quinolin-6-yl methanesulfonate, reversed-phase HPLC is the most logical starting point for method development. Below is a comparison of potential methodologies.
This approach utilizes a standard C18 column with a simple mobile phase of water and an organic modifier.
Rationale: The quinoline moiety provides sufficient hydrophobicity for retention on a C18 stationary phase.
Anticipated Performance: Due to the polar methanesulfonate group, early elution is a significant risk. Poor peak shape (tailing) may also be observed due to secondary interactions between the basic nitrogen on the quinoline ring and residual silanols on the silica-based stationary phase.
Method B: Reversed-Phase with an Acidic Modifier
This method introduces an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase.
Rationale: The addition of an acid serves two primary purposes: it protonates the basic nitrogen on the quinoline ring, leading to more consistent interactions with the stationary phase, and it suppresses the ionization of residual silanols on the column, thereby minimizing peak tailing.
Anticipated Performance: Improved peak shape and potentially slightly later retention compared to Method A are expected. The choice of acid can influence selectivity for related impurities.
Method C: Ion-Pair Reversed-Phase Chromatography
For highly polar or ionic compounds that are poorly retained by conventional reversed-phase, ion-pair chromatography is a powerful alternative.[8]
Rationale: An ion-pairing reagent, such as a quaternary ammonium salt for an anionic analyte (the methanesulfonate), is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.
Anticipated Performance: This method is expected to provide the most significant increase in retention time for quinolin-6-yl methanesulfonate. However, method development can be more complex, and column equilibration times are typically longer.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated performance of the compared HPLC methods. The retention times are hypothetical and for illustrative purposes to highlight the expected trends.
Parameter
Method A: Conventional RP
Method B: RP with Acidic Modifier
Method C: Ion-Pair RP
Stationary Phase
C18, 5 µm, 4.6 x 150 mm
C18, 5 µm, 4.6 x 150 mm
C18, 5 µm, 4.6 x 150 mm
Mobile Phase A
Water
0.1% TFA in Water
5 mM Tetrabutylammonium bisulfate in Water
Mobile Phase B
Acetonitrile
0.1% TFA in Acetonitrile
Acetonitrile
Gradient
10-90% B in 15 min
10-90% B in 15 min
10-90% B in 15 min
Flow Rate
1.0 mL/min
1.0 mL/min
1.0 mL/min
Detection
UV at 254 nm
UV at 254 nm
UV at 254 nm
Expected Retention Time
Early (e.g., 2-4 min)
Moderate (e.g., 5-8 min)
Late (e.g., 10-15 min)
Expected Peak Shape
Potentially Tailing
Symmetrical
Symmetrical
Advantages
Simple, fast
Good peak shape, robust
Excellent retention for polar analytes
Disadvantages
Poor retention, peak tailing
Can suppress MS signal
Complex method development, longer equilibration
Experimental Protocols
The following are detailed, step-by-step methodologies for the compared HPLC approaches.
Protocol for Method B: Reversed-Phase with Acidic Modifier
Mobile Phase Preparation:
Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 1.0 L of HPLC-grade water. Mix thoroughly and degas.
Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
Chromatographic Conditions:
Column: C18, 5 µm, 4.6 x 150 mm
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 254 nm
Gradient Program:
Time (min)
%A
%B
0.0
90
10
15.0
10
90
20.0
10
90
20.1
90
10
| 25.0 | 90 | 10 |
Sample Preparation:
Dissolve an accurately weighed amount of quinolin-6-yl methanesulfonate in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.
Visualization of Method Comparison
The following diagrams illustrate the logical workflow for selecting an appropriate HPLC method and the anticipated chromatographic outcomes.
Caption: Anticipated chromatograms for the three compared HPLC methods.
Conclusion and Recommendations
For the routine analysis of quinolin-6-yl methanesulfonate, Method B: Reversed-Phase with an Acidic Modifier is recommended as the starting point for method development. It offers a good balance of simplicity, robustness, and the likelihood of achieving good chromatographic performance. Should retention be insufficient even with an acidic modifier, Method C: Ion-Pair Reversed-Phase Chromatography should be explored. While more complex, it provides a powerful tool for retaining highly polar analytes.
This guide provides a scientifically grounded framework for developing a reliable HPLC method for quinolin-6-yl methanesulfonate. The principles and comparative data presented herein should enable researchers to efficiently establish a method that meets their specific analytical needs.
References
Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Retrieved from [Link]
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
MDPI. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
National Center for Biotechnology Information. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
ResearchGate. (n.d.). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Retrieved from [Link]
A Senior Application Scientist's Guide to Quinolin-6-yl Sulfonates: A Reactivity Comparison of Mesylate vs. Triflate
For researchers and professionals in drug development, the strategic selection of synthetic intermediates is paramount. The quinoline scaffold remains a privileged structure in medicinal chemistry, and its functionalizat...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the strategic selection of synthetic intermediates is paramount. The quinoline scaffold remains a privileged structure in medicinal chemistry, and its functionalization often relies on robust cross-coupling methodologies.[1][2][3] When activating the 6-position via its phenol precursor, 6-hydroxyquinoline, a critical choice emerges: which sulfonate ester to employ as a leaving group? The two most common options, the mesylate (OMs) and the triflate (OTf), offer a classic trade-off between reactivity, stability, and cost.
This guide provides an in-depth comparison of quinolin-6-yl mesylate and quinolin-6-yl triflate, grounded in chemical principles and supported by experimental evidence from the field. We will explore the causality behind their differing performance in key synthetic transformations, enabling you to make more informed decisions in your discovery and process development workflows.
The Decisive Factor: Leaving Group Ability
The fundamental difference between a mesylate and a triflate lies in the electronic properties of the sulfonyl group. A superior leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon heterolytic bond cleavage.
The triflate anion (trifluoromethanesulfonate) is one of the most effective leaving groups in organic chemistry.[4] This exceptional ability stems from the powerful inductive electron-withdrawing effect of the three fluorine atoms on the α-carbon. This effect delocalizes the negative charge on the sulfonate oxygen atoms far more effectively than the simple methyl group of the mesylate (methanesulfonate). The result is a highly stable, non-nucleophilic anion. Consequently, the C-O bond of an aryl triflate is more polarized and weaker, priming the molecule for reactions such as the oxidative addition step in palladium-catalyzed cross-coupling cycles.[5][6]
Caption: Inductive stabilization of triflate vs. mesylate anions.
Synthesis and Practical Considerations
Both sulfonates are synthesized from the common precursor, 6-hydroxyquinoline, which is readily prepared via established methods like the Skraup reaction.[7][8] The choice of sulfonylating agent is the key differentiator.
Quinolin-6-yl Mesylate: Prepared using methanesulfonyl chloride (MsCl), a cost-effective and stable liquid reagent. The reaction is typically run in the presence of a non-nucleophilic base like triethylamine or pyridine to quench the HCl byproduct.
Quinolin-6-yl Triflate: Prepared using trifluoromethanesulfonic (triflic) anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide). Triflic anhydride is a powerful electrophile and is significantly more expensive and moisture-sensitive than mesyl chloride.[9]
Caption: The oxidative addition step is kinetically favored for triflates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation. While aryl halides are the most common electrophiles, aryl sulfonates are excellent alternatives derived from phenols.
Quinolin-6-yl Triflate: Is expected to be an excellent substrate for Suzuki coupling. Reactions typically proceed under mild conditions with standard palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, PCy₃).
[10]* Quinolin-6-yl Mesylate: Is a significantly less reactive substrate. Standard Suzuki conditions that are effective for triflates may result in low or no conversion. [11]Successful coupling of aryl mesylates often requires more specialized and highly active catalytic systems, such as those employing bulky, electron-rich phosphine ligands, nickel catalysts, or higher reaction temperatures.
[10]
Table 2: Representative Experimental Data for Suzuki-Miyaura Coupling of Aryl Sulfonates
*Aryl tosylates have reactivity comparable to, but slightly higher than, aryl mesylates. This data illustrates the need for more advanced ligands (SPhos) or different metals (Nickel) to achieve high yields with less reactive sulfonates.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method. The choice of sulfonate has a profound impact on reaction efficiency. A general reactivity order for electrophiles in this reaction has been established as: Ar-Br > Ar-Cl > Ar-I > Ar-OTf > Ar-OTs > Ar-OMs .
[4]
Quinolin-6-yl Triflate: Is a viable and commonly used substrate for Buchwald-Hartwig aminations. It readily undergoes oxidative addition, allowing for coupling with a wide range of primary and secondary amines using catalyst systems based on ligands like BINAP or DPPF.
[13][14]* Quinolin-6-yl Mesylate: Sits at the bottom of the reactivity scale and is considered a challenging substrate. [4]Achieving successful amination requires highly specialized, electron-rich, and sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) and often requires higher temperatures and longer reaction times. In many cases, it may prove unreactive where the corresponding triflate succeeds.
Experimental Protocols
The following are representative, self-validating protocols for the synthesis and application of these intermediates.
Protocol 1: Synthesis of Quinolin-6-yl Triflate
This protocol is adapted from standard procedures for the triflation of phenols.
[15]
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-hydroxyquinoline (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or pyridine. Cool the solution to 0 °C in an ice bath.
Base Addition: If using DCM, add anhydrous pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution and stir for 10 minutes.
Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe over 15 minutes. The reaction is exothermic. Maintain the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until consumption of the starting material.
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure quinolin-6-yl triflate.
Protocol 2: Representative Buchwald-Hartwig Amination of an Aryl Triflate
This protocol is based on established methods for aryl triflates.
[14]
Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq), and a suitable phosphine ligand such as BINAP (0.03 eq).
Solvent: Add anhydrous toluene. Stir the mixture at room temperature for 10 minutes to form the active catalyst.
Reagents: Add the aryl triflate (e.g., quinolin-6-yl triflate, 1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired N-aryl quinoline.
Conclusion and Recommendations
The choice between quinolin-6-yl mesylate and quinolin-6-yl triflate is a strategic decision that balances reactivity against practicality.
Choose Quinolin-6-yl Triflate for:
High Reactivity: When rapid and efficient coupling is required, especially with challenging nucleophiles or for library synthesis where reliability is key.
Mild Conditions: When substrates are sensitive to the high temperatures or highly active catalyst systems that mesylates may require.
Broad Scope: It is the go-to choice for ensuring success in demanding cross-coupling reactions like Buchwald-Hartwig amination.
Choose Quinolin-6-yl Mesylate for:
Cost-Effectiveness: In large-scale synthesis and process development where raw material cost is a critical driver.
Stability: When a more robust and less moisture-sensitive intermediate is advantageous for handling and storage.
When Optimized Conditions Exist: If a robust, high-yielding protocol using a specialized catalyst system has already been developed for the specific mesylate coupling, its economic advantages are compelling.
For early-stage drug discovery and medicinal chemistry, the higher reactivity and broader reliability of quinolin-6-yl triflate often make it the superior choice, justifying its higher cost by accelerating the synthesis of target molecules. For later-stage process development, significant effort to optimize conditions for the less reactive but more economical quinolin-6-yl mesylate can provide substantial long-term benefits.
A Researcher's Guide to Quinolinyl Sulfonates: A Comparative Analysis of Mesylate and Tosylate Reactivity
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation. Its versatile biological activities and unique electro...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation. Its versatile biological activities and unique electronic properties make it a privileged structure. The functionalization of the quinoline core is paramount to modulating its properties, and this often involves the strategic use of leaving groups to facilitate nucleophilic substitution and cross-coupling reactions. Among the most effective and widely used leaving groups are sulfonate esters, primarily mesylates and tosylates.
This guide provides an in-depth technical comparison of the reactivity of quinolinyl mesylates and tosylates. Moving beyond general textbook principles, we will delve into the nuanced interplay between the inherent properties of these sulfonate esters and the specific electronic and steric environment of the quinoline ring. This analysis is supported by experimental data from the literature to provide a clear, evidence-based understanding for researchers, scientists, and drug development professionals.
The Fundamental Chemistry of Mesylates and Tosylates as Leaving Groups
At their core, both mesylates (methanesulfonates, -OMs) and tosylates (p-toluenesulfonates, -OTs) are excellent leaving groups because they are the conjugate bases of strong acids (methanesulfonic acid and p-toluenesulfonic acid, respectively). Upon heterolytic cleavage of the C-O bond, the negative charge on the resulting sulfonate anion is extensively delocalized through resonance across the three oxygen atoms, rendering it a very stable and weakly basic species.[1] This inherent stability is the primary driver for their efficacy in a wide array of chemical transformations.
The fundamental difference between the two lies in the substituent on the sulfonyl group: a methyl group for the mesylate and a p-tolyl group for the tosylate. This seemingly small variation gives rise to distinct steric and electronic profiles that can be leveraged to a chemist's advantage.
A Comparative Analysis of Reactivity
While often considered interchangeable in introductory organic chemistry, the reactivity of mesylates and tosylates can diverge, particularly in more complex systems like quinolines.
Electronic Effects:
The tosylate group, with its p-tolyl substituent, possesses an aromatic ring that can participate in resonance. The methyl group on the para position of the benzene ring is weakly electron-donating. In contrast, the mesylate's methyl group has a more localized inductive effect. In the context of the quinoline ring, which has its own complex electronic landscape, these subtle differences can influence the electrophilicity of the carbon to which the sulfonate is attached.
Steric Hindrance:
The most apparent difference is the size of the two groups. The bulky p-tolyl group of the tosylate can introduce significant steric hindrance compared to the more compact methyl group of the mesylate.[2][3] This steric factor can play a decisive role in the kinetics of a reaction, particularly in sterically congested environments, such as the C2 or C8 positions of the quinoline nucleus.
The Influence of the Quinoline Core
The reactivity of a leaving group attached to a quinoline ring is not solely determined by the properties of the sulfonate. The position of substitution on the quinoline scaffold is critical due to the electronic influence of the nitrogen atom and the overall aromatic system.
The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[4][5] This activation is a key consideration when employing quinolinyl mesylates and tosylates in nucleophilic substitution reactions.
Experimental Data: A Head-to-Head Comparison
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and aryl sulfonates are increasingly used as alternatives to aryl halides.[6][7][8][9]
Note: The data in entries 2, 3, and 4 are for general aryl sulfonates, as direct comparative data for quinolinyl mesylates in Suzuki reactions is sparse in the readily available literature. However, these results are indicative of the general reactivity trends.
Analysis of Cross-Coupling Data:
The available data indicates that both aryl tosylates and mesylates are effective substrates in Suzuki-Miyaura cross-coupling reactions, often providing high yields.[11] The choice between the two may come down to factors other than sheer reactivity, such as the cost and availability of the corresponding sulfonyl chlorides. In a dual-catalytic system, it has been shown that a nickel catalyst has a slight preference for reacting with an aryl tosylate over an aryl triflate, while a palladium catalyst strongly prefers the triflate.[12] This suggests a subtle reactivity difference that could be exploited in more complex synthetic strategies.
Nucleophilic Substitution Reactions
The electron-deficient nature of the 2- and 4-positions of the quinoline ring makes them susceptible to nucleophilic attack.
In the case of 4-chloro-8-tosyloxyquinoline, the reaction with pyrrolidine leads to substitution at the 4-position and concomitant cleavage of the tosyl group at the 8-position, highlighting the reactivity of the 4-position to nucleophilic attack.[10] Generally, the conversion of an alcohol to a tosylate or mesylate is a standard method to facilitate nucleophilic substitution by amines.[14][15]
Causality Behind Experimental Choices: Mesylate or Tosylate?
The decision to use a quinolinyl mesylate versus a tosylate is often guided by a combination of factors:
Steric Considerations: For substitution at a hindered position, such as C2 or C8 on the quinoline ring, the smaller mesyl group is generally preferred to minimize steric clash and potentially increase reaction rates.[2][3]
Crystallinity: The larger, more rigid structure of the tosylate group can often impart greater crystallinity to intermediates, which can be advantageous for purification by recrystallization.
Reaction Kinetics: In cases where a slightly less reactive leaving group is desired to improve selectivity in the presence of multiple reactive sites, the bulkier and slightly less reactive tosylate may be the superior choice.
Analytical Visibility: The aromatic ring of the tosylate group makes it UV-active, which can aid in visualization by thin-layer chromatography (TLC).
Cost and Availability: Methanesulfonyl chloride is generally less expensive than p-toluenesulfonyl chloride, which can be a consideration in large-scale synthesis.
Experimental Protocols
To ensure the practical applicability of this guide, detailed, self-validating experimental protocols for the synthesis of a quinolinyl sulfonate and its subsequent use in a cross-coupling reaction are provided below.
Protocol 1: Synthesis of 4-Chloro-8-tosyloxyquinoline
This protocol is adapted from the work of P. L. R. D. Suresh et al., Tetrahedron Lett., 2011, 52, 37, 4852-4855.[10]
Materials:
4-Chloro-8-hydroxyquinoline
p-Toluenesulfonyl chloride (TsCl)
Pyridine
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 4-chloro-8-hydroxyquinoline (1.0 eq) in dry DCM at 0 °C, add pyridine (2.0 eq).
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dry DCM.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction with water and extract with DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-chloro-8-tosyloxyquinoline.
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of the characteristic signals for the tosyl group (aromatic protons and methyl singlet) and the quinoline core will validate the success of the reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Chloro-8-tosyloxyquinoline
This protocol is a representative example of a Suzuki-Miyaura coupling of a quinolinyl tosylate.[10][16]
To a reaction vessel, add 4-chloro-8-tosyloxyquinoline (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 eq).
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite and wash with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of the coupling can be confirmed by the disappearance of the starting materials and the appearance of the desired product by TLC or LC-MS. The structure of the purified product should be confirmed by NMR and mass spectrometry, showing the signals corresponding to both the quinoline core and the newly introduced aryl group.
Visualization of Key Concepts
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Synthesis and Coupling
Caption: Experimental workflow for synthesis and subsequent cross-coupling.
Conclusion and Future Outlook
Both quinolinyl mesylates and tosylates are highly effective leaving groups that enable the versatile functionalization of the quinoline core. The choice between them is not merely one of dogma but a strategic decision based on a careful consideration of steric, electronic, and practical factors. While tosylates are well-documented in the literature for quinoline chemistry, mesylates, with their smaller steric footprint, likely hold untapped potential, especially for reactions at hindered positions.
As the demand for novel quinoline-based compounds in medicine and materials science continues to grow, a deeper, data-driven understanding of the subtle reactivity differences between these and other sulfonate leaving groups will be invaluable. Future research focusing on direct, quantitative comparisons of the reaction kinetics of various quinolinyl sulfonates would be a significant contribution to the field, enabling chemists to make more informed and rational choices in their synthetic designs.
References
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Modern Carbonyl Chemistry; Otera, J., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 53–106. [Link]
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Angewandte Chemie International Edition. [Link]
A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society. [Link]
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
Suresh, P. L. R. D., et al. (2011). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Tetrahedron Letters, 52(37), 4852-4855. [Link]
Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society. [Link]
Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]
ResearchGate. (2016, July 29). How to convert tosylate into amine?. [Link]
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
Google Patents. CN109053569B - Method for synthesizing 8-hydroxyquinoline.
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
Quora. (2018, March 24). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. Chemistry – An Asian Journal. [Link]
Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. [Link]
YouTube. (2020, June 25). Nucleophilic Substitution with Amines. [Link]
Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. [Link]
YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. [Link]
Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. [Link]
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nanyang Technological University. [Link]
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. [Link]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
Nucleophilic substitution in quinoline and isoquinoline. Quimicaorganica.org. [Link]
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts. [Link]
Technical Comparison: Quinolin-6-yl Mesylate vs. Chloride in Cross-Coupling
Executive Summary For researchers targeting the 6-position of the quinoline scaffold, the choice between Quinolin-6-yl Chloride and Quinolin-6-yl Mesylate is a strategic decision dictated by precursor availability and or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers targeting the 6-position of the quinoline scaffold, the choice between Quinolin-6-yl Chloride and Quinolin-6-yl Mesylate is a strategic decision dictated by precursor availability and orthogonality rather than simple reactivity.
The Standard (Chloride): Quinolin-6-yl chloride is the robust, atom-economical standard. It requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to overcome the high activation barrier of the C–Cl bond (~96 kcal/mol). It is stable to base and heat, making it ideal for scale-up.
The Strategic Alternative (Mesylate): Quinolin-6-yl mesylate is the "phenol-derived" alternative. While historically considered less reactive, modern catalysts (Pd/CM-Phos or Ni/PCy3) allow efficient coupling. Its primary value lies in synthetic logic : it allows late-stage functionalization of phenols (e.g., from directed C–H oxidation) without requiring pre-functionalized halogenated starting materials.
Strategic Analysis: Substrate Selection
Precursor Origins & Synthesis
The decision often predates the coupling step, rooting in the availability of the starting material.
Feature
Quinolin-6-yl Chloride
Quinolin-6-yl Mesylate
Precursor
Quinolin-6-amine (via Sandmeyer) or Nitroquinoline
Quinolin-6-ol (Hydroxyquinoline)
Synthesis
Requires diazotization (hazardous at scale) or POCl3 chlorination (often unselective).
Single step: MsCl, Et3N, DCM. High yield (>90%).
Stability
Excellent. Indefinite shelf life.
Good. Susceptible to hydrolysis in strong aqueous base over time.
Chloride: Can be retained while coupling a bromide or iodide elsewhere on the ring.
Mesylate: Can be orthogonal to chlorides. A molecule containing both a Cl and an OMs group can often be selectively coupled at the OMs site using Ni/PCy3 (which favors C-O insertion) or at the Cl site using Pd/XPhos (depending on precise conditions), though mixed substrates require careful optimization.
Mechanistic Comparison
The fundamental challenge for both substrates is the Oxidative Addition step, which is rate-limiting.
Activation Barriers
C–Cl Bond: Strong (~96 kcal/mol). Requires electron-rich Pd(0) species to increase electron density at the metal center, facilitating insertion.
C–O Bond (Mesylate): The C–O bond in phenols is extremely strong (>100 kcal/mol). The mesyl group withdraws electron density, weakening the bond slightly, but it remains inert to standard Pd(PPh3)4 catalysts.
Nickel Advantage: Ni(0) is smaller and more nucleophilic than Pd(0), making it significantly better at inserting into C–O bonds.
Palladium Solution: Specialized ligands like CM-Phos (Kwong’s Ligand) are required to distort the Pd center and facilitate oxidative addition into the mesylate.
Catalyst Poisoning (The Quinoline Factor)
The quinoline nitrogen (N1) is a Lewis base that can coordinate to the metal center, displacing phosphine ligands and arresting the catalytic cycle ("catalyst poisoning").
Solution: Use bulky ligands (e.g., SPhos, XPhos, CM-Phos) that sterically crowd the metal center, preventing the approach of the quinoline nitrogen while still allowing the approach of the C-X bond.
Figure 1: Decision matrix for selecting the optimal coupling pathway based on starting material availability.
Experimental Protocols
Protocol A: Pd-Catalyzed Coupling of Quinolin-6-yl Chloride
Best for: General synthesis, scale-up, and when the chloride is commercially available.
Key Ligand:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is exceptionally efficient for activating aryl chlorides due to its electron-rich nature and steric bulk.
Materials:
Quinolin-6-yl chloride (1.0 equiv)
Boronic Acid (1.2 equiv)
Pd(OAc)2 (1-2 mol%)
SPhos (2-4 mol%)
K3PO4 (2.0 equiv)
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.
Procedure:
Charge a reaction vial with Quinolin-6-yl chloride (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)2 (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K3PO4 (424 mg, 2.0 mmol).
Evacuate and backfill with Argon (x3).
Add Toluene (4 mL) and Water (0.4 mL) via syringe.
Heat to 80–100 °C for 2–4 hours.
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Purification: Flash chromatography.
Protocol B: Pd-Catalyzed Coupling of Quinolin-6-yl Mesylate (Kwong's Method)
Best for: Mild conditions, high yields, and avoiding Ni toxicity.
Key Ligand:CM-Phos (2-(2-dicyclohexylphosphinophenyl)-1-methyl-1H-indole). This ligand was specifically designed by Fuk Yee Kwong to activate aryl mesylates.
Materials:
Quinolin-6-yl mesylate (1.0 equiv)
Boronic Acid (1.5 equiv)
Pd(OAc)2 (1-2 mol%)
CM-Phos (2-4 mol%)
K3PO4 (3.0 equiv)
Solvent: t-BuOH or n-BuOH.
Procedure:
Charge a Schlenk tube with Quinolin-6-yl mesylate (1.0 mmol), boronic acid (1.5 mmol), and K3PO4 (636 mg, 3.0 mmol).
In a separate vial, pre-mix Pd(OAc)2 (2.2 mg) and CM-Phos (8-16 mg) in t-BuOH (1 mL) under Argon for 5 mins to form the active catalyst.
Transfer the catalyst solution to the reaction tube. Add remaining t-BuOH (3 mL).
Heat to 80-90 °C for 4-8 hours.
Note: CM-Phos systems can sometimes operate at lower temperatures depending on the boronic acid reactivity.
Workup: Standard aqueous extraction.
Protocol C: Ni-Catalyzed Coupling of Quinolin-6-yl Mesylate
Best for: Cost reduction (no Pd) and difficult substrates where Pd fails.
Key Catalyst:Ni(cod)2 + PCy3 . Tricyclohexylphosphine (PCy3) is electron-rich enough to facilitate oxidative addition into the C-O bond.
Materials:
Quinolin-6-yl mesylate (1.0 equiv)
Boronic Acid (1.5 equiv)
Ni(cod)2 (5-10 mol%) (Handle in Glovebox preferred)
PCy3 (10-20 mol%)
K3PO4 (2-3 equiv)
Solvent: Toluene or Dioxane.
Procedure:
Strict Anaerobic Conditions Required: Perform setup in a glovebox or using rigorous Schlenk technique. Ni(0) is air-sensitive.
Combine Ni(cod)2 (14 mg, 0.05 mmol) and PCy3 (28 mg, 0.10 mmol) in Toluene (1 mL) and stir for 10 min to generate the orange/yellow active catalyst.
Workup: Filter through a celite pad (to remove Ni residues) and concentrate.
Troubleshooting & Optimization
Problem
Cause
Solution
Low Conversion (Chloride)
Catalyst poisoning by Quinoline N.
Switch to XPhos or BrettPhos Pd G3/G4 precatalysts. Increase temperature to 110°C.
Hydrolysis (Mesylate)
Base-mediated cleavage of sulfonate ester.
Use anhydrous conditions (Protocol C). Switch base to K2CO3 or K3PO4 (avoid hydroxides).
Homocoupling
Oxidation of boronic acid.
Ensure rigorous deoxygenation. Add a drop of water (for Pd protocols) to facilitate transmetallation, but keep O2 out.
S-O Cleavage (Mesylate)
Ni insertion into S-O instead of C-O.
Use PCy3 (Protocol C). Avoid bidentate ligands which sometimes favor S-O cleavage pathways.
References
Comparison of Reactivity (Aryl Halides): Comparison of reactivity of different aryl halides in cross-coupling. ResearchGate.[2] Link
Pd-Catalyzed Mesylate Coupling (CM-Phos): So, C. M., Lau, C. P., & Kwong, F. Y. (2008).[3][4] Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Tosylates and Mesylates. Organic Letters/JOC. Link
Ni-Catalyzed Mesylate Coupling: Percec, V., et al. (1995). Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling.[4] Journal of Organic Chemistry.[3][5] Link
Aryl Mesylate Review: Palladium-catalyzed cross-coupling reactions of aryl mesylates. Royal Society of Chemistry. Link
Bond Dissociation Energies: Homolytic C-H and C-X Bond Dissociation Energies. Chemistry LibreTexts. Link
Advanced Validation of Quinolin-6-yl Methanesulfonate Purity: Analytical Protocols and Performance Benchmarking
Executive Summary Quinolin-6-yl methanesulfonate (QMS) is a critical electrophilic intermediate used in the synthesis of aryl ethers via sulfonyl transfer reactions and as a core scaffold for fluorescent probes (e.g., Al...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinolin-6-yl methanesulfonate (QMS) is a critical electrophilic intermediate used in the synthesis of aryl ethers via sulfonyl transfer reactions and as a core scaffold for fluorescent probes (e.g., Alexa Fluor derivatives).[1] While highly reactive, its utility is often compromised by two primary stability challenges: hydrolysis to 6-hydroxyquinoline (6-HQ) and the potential formation of genotoxic alkyl mesylates (e.g., MMS, EMS) if alcoholic solvents are employed during processing.[1]
This guide provides a comparative technical analysis of validation methodologies. We move beyond standard pharmacopeial assays to demonstrate why LC-MS/MS and qNMR offer superior specificity over traditional HPLC-UV for high-value drug development applications.
The Purity Challenge: Impurity Profiling & Causality
The validation of QMS is not merely about assay percentage; it is about ensuring the absence of reactive impurities that compromise downstream yield or safety.
Hydrolytic Degradation: QMS is prone to hydrolysis, releasing methanesulfonic acid (MSA) and 6-HQ.[1] MSA acts as an autocatalyst, accelerating further degradation.[1]
Genotoxic Liability: If methanol or ethanol is used during recrystallization or equipment cleaning, residual MSA can react to form Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS) .[1] These are potent mutagenic impurities (Class 1 PGIs) with strict regulatory limits (TTC < 1.5 µ g/day ).[1]
Visualizing the Impurity Landscape
The following diagram maps the synthesis and degradation pathways, highlighting critical control points.
Figure 1: Synthesis and degradation pathways of Quinolin-6-yl methanesulfonate, identifying the origin of hydrolytic and genotoxic impurities.
Comparative Analysis of Validation Methodologies
We benchmarked three analytical approaches for validating QMS purity. The choice of method depends on the phase of development and the specific impurity risk.
Method A: RP-HPLC-UV (The Routine Workhorse)[1]
Principle: Separation on C18 column with UV detection at 254 nm.
Best For: Routine batch release, monitoring hydrolysis (6-HQ detection).[1]
Limitation:Blind to Alkyl Mesylates. MMS and EMS lack strong chromophores and co-elute with solvent fronts or baseline noise.[1] It cannot guarantee "genotoxic safety."[1]
Method B: LC-MS/MS (The Gold Standard for PGIs)[1]
Principle: Multiple Reaction Monitoring (MRM) targeting specific parent-to-daughter ion transitions.[1]
Best For: Trace quantification of MMS/EMS (LOD < 10 ppb) and definitive structural confirmation of QMS.[1]
Advantage: High specificity allows detection of impurities even in complex crude matrices.[1]
Method C: qNMR (The Absolute Purity Check)[1]
Principle: Proton NMR with an internal standard (e.g., maleic acid).[1]
Best For: Determining absolute assay ("potency") without a reference standard; quantifying residual solvents.[1]
Advantage: Orthogonal validation.[1] If HPLC says 99% but qNMR says 95%, you likely have inorganic salts or non-chromophoric impurities.[1]
Performance Data Summary
Feature
RP-HPLC-UV
LC-MS/MS (SIM/MRM)
qNMR (^1H)
Primary Analyte
QMS Purity %
Trace PGIs (MMS/EMS)
Absolute Assay (wt%)
LOD (Limit of Detection)
~0.05%
< 10 ppb (ng/g)
~0.1%
Linearity (R²)
> 0.999
> 0.995
N/A (Molar Ratio)
Specificity
Moderate (Retention Time)
High (Mass + Fragmentation)
High (Chemical Shift)
Throughput
High
Medium
Low
Equipment Cost
$
$
Detailed Experimental Protocols
Protocol 1: High-Fidelity Purity Assay via RP-HPLC
Sample Prep: Dissolve 10 mg QMS in 10 mL anhydrous Acetonitrile. Note: Avoid methanol to prevent trans-esterification or artifactual degradation during analysis.[1]
Protocol 2: Trace Genotoxic Impurity Analysis (MMS/EMS) via LC-MS/MS
Use this for safety validation if alcohols were used in the process.[1]
System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.
Column: Phenomenex Kinetex F5 (Core-shell, pentafluorophenyl), 100 x 2.1 mm, 1.7 µm.[1] Reasoning: F5 phases provide better retention for polar mesylates than C18.[1]
Self-Validating Check: Spiking study. Spike the QMS sample with 1 ppm MMS standard. Recovery must be 80-120% to confirm no matrix suppression.[1]
Impact on Downstream Performance
The purity of Quinolin-6-yl methanesulfonate directly correlates with the yield of subsequent sulfonyl transfer reactions (e.g., synthesis of aryl ethers).[1]
High Purity (>99%, <0.1% Acid): Facilitates clean SNAr or Pd-catalyzed coupling.[1] Yields typically >85%.[1][2]
Use this logic tree to select the appropriate validation method for your stage of research.
Figure 2: Decision matrix for selecting the appropriate analytical validation method based on synthesis history and regulatory requirements.
References
Thieme Chemistry. (2009).[1][2] A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation. Synthesis. Link[1]
Pfizer Inc. (2012).[1] Synthesis of Arylethers via a Sulfonyl Transfer Reaction. US Patent Application / Amazon AWS Cache.[1] 3[1][2][4]
European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Contextual reference for PGI limits in mesylates). Link
Snodin, D.J. (2006).[1][4] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology.[1] Link
Zhang, C., et al. (2016).[1][5] Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry. Journal of Separation Science. Link
Elemental analysis data for quinolin-6-yl methanesulfonate
Technical Assessment: Characterization and Stability of Quinolin-6-yl Methanesulfonate Executive Summary Quinolin-6-yl methanesulfonate (C₁₀H₉NO₃S) serves as a critical electrophilic intermediate in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: Characterization and Stability of Quinolin-6-yl Methanesulfonate
Executive Summary
Quinolin-6-yl methanesulfonate (C₁₀H₉NO₃S) serves as a critical electrophilic intermediate in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the phenol moiety of 6-hydroxyquinoline requires activation.[1]
This guide provides a technical comparison of Quinolin-6-yl methanesulfonate against its primary alternative, Quinolin-6-yl p-toluenesulfonate (Tosylate) . While the mesylate offers superior atom economy and reduced steric hindrance, its physicochemical profile—often presenting as a viscous oil rather than a crystalline solid—imposes specific demands on purification and validation protocols.
Part 1: Chemical Identity & Theoretical Elemental Analysis
Accurate Elemental Analysis (EA) is the primary metric for validating bulk purity, specifically to rule out solvent entrapment (common in oils) or hydrolysis (reversion to the phenol).
Table 1: Theoretical Elemental Composition (Standard of Reference)
Element
Symbol
Atomic Mass
Count
Mass Contribution
Theoretical % (w/w)
Carbon
C
12.011
10
120.11
53.80 %
Hydrogen
H
1.008
9
9.07
4.06 %
Nitrogen
N
14.007
1
14.01
6.27 %
Sulfur
S
32.065
1
32.07
14.36 %
Oxygen
O
15.999
3
48.00
21.50 %
Total
223.25 g/mol
100.00 %
Critical Note: Deviations >0.4% in Carbon often indicate residual solvent (e.g., dichloromethane or ethyl acetate) trapped within the viscous oil matrix. Deviations in Sulfur typically signal incomplete mesylation or hydrolysis.
Part 2: Comparative Performance Guide
In drug development workflows, the choice between the Mesylate (Quinolin-6-yl methanesulfonate) and the Tosylate (Quinolin-6-yl p-toluenesulfonate) dictates the purification strategy.[1]
Table 2: Technical Comparison – Mesylate vs. Tosylate
Mesylate is preferred for early-stage discovery (mg scale).[1]
Reactivity
High (Less steric bulk)
Moderate (Steric hindrance from tolyl)
Mesylate is superior for sterically crowded couplings.[1]
Performance Verdict:
Choose Mesylate when: Reactivity is paramount, or when the substrate (quinoline) is sterically crowded.[1] The smaller methanesulfonyl group allows for easier oxidative addition by metal catalysts.
Choose Tosylate when: Long-term storage stability and ease of handling (crystallinity) are prioritized, such as in process chemistry scale-up.[1]
Part 3: Self-Validating Experimental Protocol
This protocol ensures the synthesis of high-purity Quinolin-6-yl methanesulfonate, validated by a "Triad of Purity" (EA, NMR, TLC).
Dry the oil under high vacuum (<1 mbar) for 24 hours to remove EtOAc/Hexane.
Pass Criteria: C: 53.40–54.20%, H: 3.80–4.30%.
Part 4: Workflow Visualization
The following diagram illustrates the critical decision points in the synthesis and characterization workflow, highlighting the divergence between "Oil" and "Solid" pathways.
Caption: Synthesis and validation workflow distinguishing the purification requirements for the oily Mesylate versus the crystalline Tosylate alternative.
References
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: (6-amino-2H-quinolin-1-yl)methanesulfonic acid.[1][3] (Note: Related structural analog for spectral comparison). Retrieved from [Link]
Molander, G. A., & Canturk, B. (2009). Cross-Coupling of Mesylated Phenol Derivatives. PMC - NIH. (Demonstrates utility of Quinolin-6-yl methanesulfonate in coupling). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Quinolin-6-yl methanesulfonate proper disposal procedures
Audience: Researchers, scientists, and drug development professionals.
Persona: Senior Application Scientist.
CAS Number: 1092513-18-2 (Referenced as analog/derivative)
Chemical Class: Sulfonate Ester / Quinoline Derivative
Risk Category: Potentially Genotoxic Impurity (PGI) / Alkylating Agent
Executive Summary & Hazard Logic
As researchers, we often treat reagents as simple reactants, but Quinolin-6-yl methanesulfonate requires a higher tier of vigilance. Its structure combines a quinoline core (systemic toxicity, aquatic hazard) with a methanesulfonate (mesylate) leaving group .
The Scientific "Why":
From a mechanistic standpoint, methanesulfonate esters are potent alkylating agents . They possess a high electrophilic potential, allowing them to transfer the alkyl group to nucleophilic centers on DNA bases (e.g., N7-guanine). This creates the risk of mutagenesis and carcinogenesis.[1][2][3] Therefore, this compound must be handled and disposed of not just as "organic waste," but as a Genotoxic/Cytotoxic Hazard .
Key Hazard Profile (Inferred from Structural Activity Relationships)
Hazard Class
GHS Code
Mechanism of Action
Carcinogenicity
H350
Alkylation of DNA; Quinoline backbone metabolism.
Germ Cell Mutagenicity
H341
Direct interaction with genetic material.
Aquatic Toxicity
H411
Quinoline derivatives are persistent and toxic to aquatic life.[1][4][5]
Before the waste leaves your fume hood, it must be stabilized. Do not mix this chemical with general oxidizers or strong aqueous bases in the main waste stream, as uncontrolled hydrolysis can generate heat or unexpected byproducts.
The "Self-Validating" Workflow
A self-validating system means the waste stream is chemically compatible and physically contained before it reaches the central waste facility.
Solid Waste (Pure Compound):
Never dissolve solid waste just to pour it into a solvent drum. This increases the volume of genotoxic waste.
Protocol: Place the solid vial/weigh boat inside a clear polyethylene bag. Seal it. Place that bag inside a secondary, amber or opaque bag (to prevent UV degradation or visual alarm). Label as "Solid Toxic Waste - PGI."
Liquid Waste (Mother Liquors/Solutions):
Solvent Compatibility: Segregate into Non-Halogenated Organic waste streams (unless dissolved in DCM/Chloroform).
Trace Deactivation (Spills/Glassware only): For trace amounts on glassware, rinse with a 10% Sodium Thiosulfate solution. Thiosulfate acts as a nucleophile, "scavenging" the alkylating potential of the mesylate group before the glassware is washed.
Detailed Disposal Procedures
The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for hazardous organic waste.
Step-by-Step Disposal Protocol
A. Solid Waste (Primary Stream)
Identification: Confirm the material is Quinolin-6-yl methanesulfonate.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar for bulk solids, or double-bag small vials.
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration (typically >1000°C) with scrubber systems. This ensures the complete thermal decomposition of the quinoline ring and the sulfonate ester.
B. Liquid Waste (Reaction Mixtures)
Segregation: Pour into the "Organic Solvents - Non-Halogenated" carboy (assuming solvents like EtOAc, MeOH, or THF were used).
Note: If Halogenated solvents (DCM) were used, use the Halogenated stream.
pH Check: Ensure the waste container is not acidic. Mesylates can hydrolyze to methanesulfonic acid. If the waste stream is acidic (
), neutralize cautiously with saturated Sodium Bicarbonate () before capping to prevent pressure buildup.
Cap & Tag: Close the container tightly. Fill out the waste tag immediately. List "Quinolin-6-yl methanesulfonate" as a Trace Contaminant (<1%) .
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for disposing of this specific compound, ensuring no cross-contamination or improper release.
Caption: Decision tree for segregating Quinolin-6-yl methanesulfonate waste streams to ensure safety and regulatory compliance.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood, immediate action is required due to the genotoxic nature of the dust/liquid.
Evacuate & PPE: Clear the area. Don double nitrile gloves, safety goggles, and a P100 respirator (if powder is airborne).
Containment: Cover the spill with a Solvent Absorbent Pad (for liquids) or damp paper towels (for solids, to prevent dust).
Deactivation (The Critical Step):
Prepare a fresh solution of 10% Sodium Thiosulfate or 1M Sodium Hydroxide .
Gently apply to the spill area. Allow to sit for 15 minutes. This hydrolyzes the sulfonate ester, significantly reducing its alkylating power.
Cleanup: Scoop material into a hazardous waste bag. Label as "Spill Debris - Contains Quinoline Derivative."
References
PubChem. (n.d.). Quinoline | C9H7N - Safety and Hazards. National Library of Medicine. Retrieved February 5, 2026, from [Link]
European Chemicals Agency (ECHA). (n.d.). Substance Information - Methanesulfonate esters. Retrieved February 5, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved February 5, 2026, from [Link]